(S,R,S)-AHPC-O-Ph-PEG1-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-(2-aminoethoxy)phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O6S/c1-20-28(44-19-35-20)22-7-5-21(6-8-22)16-34-30(40)26-15-23(38)17-37(26)31(41)29(32(2,3)4)36-27(39)18-43-25-11-9-24(10-12-25)42-14-13-33/h5-12,19,23,26,29,38H,13-18,33H2,1-4H3,(H,34,40)(H,36,39)/t23-,26+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILAIJPPCISSY-ZSOKXDGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a crucial building block in the rapidly evolving field of targeted protein degradation. As an E3 ligase ligand-linker conjugate, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the structure, function, and application of this compound, with a focus on its role in the development of potent and selective protein degraders. We will delve into its mechanism of action, present available quantitative data, and outline key experimental protocols for its utilization.
Introduction to this compound
This compound, also known by its synonym VH032-O-Ph-PEG1-NH2, is a synthetic chemical entity designed for the targeted recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a heterobifunctional molecule composed of three key moieties:
-
The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold: This component serves as the high-affinity ligand for the VHL E3 ligase.
-
A Phenyl (Ph) group connected via an ether linkage (O): This aromatic spacer is part of the linker.
-
A single polyethylene (B3416737) glycol (PEG1) unit with a terminal primary amine (-NH2): This flexible linker provides a reactive handle for conjugation to a target protein ligand.
The primary function of this compound is to act as a versatile building block in the assembly of PROTACs. By covalently attaching a ligand for a protein of interest (POI) to the terminal amine of this molecule, researchers can create a PROTAC capable of inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Chemical Structure
Key Structural Features:
-
Stereochemistry: The (S,R,S) stereochemistry of the AHPC core is crucial for its high-affinity binding to VHL.
-
Linker Composition: The O-phenyl-PEG1 linker provides a specific length and rigidity that can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Reactive Handle: The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand for a protein of interest.
Mechanism of Action: Facilitating Targeted Protein Degradation
The utility of this compound lies in its ability to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, the (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the VHL complex to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
An In-depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2: A VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a synthetic chemical compound that serves as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in PROTAC-mediated protein degradation. Detailed experimental protocols for key assays and quantitative data for the parent VHL ligand are presented to facilitate its use in research and drug development.
Introduction to this compound
This compound, also known as VH032-O-Ph-PEG1-NH2, is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent VHL ligand derived from the parent molecule VH032, connected to a short PEG linker terminating in an amine group.[1][2] This amine group provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), enabling the synthesis of a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3] By simultaneously binding to both the VHL E3 ligase and the target protein, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (2S,4R)-1-[(2S)-2-{2-[4-(2-aminoethoxy)phenoxy]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide |
| Synonyms | VH032-O-Ph-PEG1-NH2 |
| Molecular Formula | C32H41N5O6S |
| Molecular Weight | 623.76 g/mol |
| CAS Number | 2361117-24-8 |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary application of this compound is in the construction of PROTACs. The mechanism of action for a PROTAC utilizing this VHL ligand can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, consisting of the VHL ligand, a linker, and a POI ligand, enters the cell. Inside the cell, it simultaneously binds to the VHL E3 ligase and the target protein, forming a key ternary complex.[4][5] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[4]
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[6] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Data Presentation: Binding Affinity
As of the latest literature review, specific quantitative binding affinity data (e.g., Kd, IC50) for this compound to the VHL protein has not been publicly reported. However, extensive data is available for the parent VHL ligand, VH032, from which this molecule is derived. This data provides a strong indication of the expected high-affinity binding.
| Compound | Assay Type | Target | Reported Value | Reference |
| VH032 | TR-FRET | VHL | IC50 = 352.2 nM, Ki = 142.1 nM | [7] |
| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | Kd = 185 nM | [8] |
It is important to note that the addition of the linker and the subsequent conjugation to a POI ligand can influence the binding affinity of the VHL ligand portion of the PROTAC. Therefore, direct measurement of the binding affinity of the final PROTAC molecule to VHL is recommended. For instance, "PROTAC EED degrader-1," which utilizes this compound, demonstrates a pKD of 9.02 for its target EED.[1][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific experimental conditions and reagents.
VHL Ligand Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the VHL ligand or the corresponding PROTAC to the VHL protein complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or a fluorescent derivative of a VHL inhibitor)
-
This compound or derived PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the VBC complex and the fluorescently labeled VHL ligand in the assay buffer. The concentrations should be optimized to obtain a stable and robust fluorescence polarization signal.
-
Prepare serial dilutions of the test compound (this compound or the final PROTAC) in the assay buffer.
-
In a suitable microplate, add the VBC complex and fluorescent ligand solution to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include control wells with buffer only (no competitor) and wells with a known VHL inhibitor as a positive control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader with the appropriate excitation and emission filters for the fluorophore used.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the thermodynamics of binding interactions and can be used to quantify the cooperativity of ternary complex formation.
Materials:
-
Purified VHL E3 ligase complex
-
Purified Protein of Interest (POI)
-
PROTAC synthesized using this compound
-
Isothermal Titration Calorimeter
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Binary Interaction (PROTAC and VHL):
-
Load the VHL E3 ligase solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the VHL solution while measuring the heat changes.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the binary interaction.
-
-
Binary Interaction (PROTAC and POI):
-
Repeat the process above with the POI in the sample cell and the PROTAC in the syringe.
-
-
Ternary Complex Formation:
-
Prepare a solution of the VHL E3 ligase pre-saturated with the POI in the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Titrate the PROTAC into the pre-formed VHL-POI binary complex and measure the heat changes.
-
Analyze the data to determine the thermodynamic parameters of ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary interactions to understand if the formation of the ternary complex is favored.
-
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[6]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized using this compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
After further washing, add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its high-affinity VHL-binding moiety and the strategically placed amine linker facilitate the synthesis of potent and selective protein degraders. This technical guide provides researchers and drug developers with the foundational knowledge and detailed experimental protocols necessary to effectively utilize this compound in their targeted protein degradation research. Further characterization of the binding kinetics and thermodynamics of PROTACs derived from this ligand will continue to advance our understanding of the principles governing PROTAC-mediated protein degradation and aid in the design of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of AHPC-Based PROTAC Linkers
Introduction: The Rise of AHPC Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Among the various linker types, the azetidine- and piperidine-based, sp3-rich, and conformationally constrained linkers, particularly the (1R,3R)-1-amino-3-hydroxymethyl-cyclobutane (AHPC) core, have garnered significant attention. These linkers offer a degree of rigidity and a defined exit vector, which can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing its potency and selectivity. This guide provides a comprehensive overview of the discovery, synthesis, and application of AHPC-based PROTAC linkers for researchers, scientists, and drug development professionals.
Discovery and Rationale for AHPC-Based Linkers
The development of AHPC-based linkers stemmed from the need to overcome the limitations of traditional aliphatic and PEG-based linkers, which often suffer from poor solubility, high conformational flexibility, and suboptimal pharmacokinetic properties. The rigid cyclobutane (B1203170) core of the AHPC linker reduces the entropic penalty associated with binding to the target protein and the E3 ligase, leading to improved ternary complex formation and enhanced degradation efficiency. Furthermore, the hydroxyl group on the AHPC core provides a convenient handle for further chemical modification and attachment of the E3 ligase ligand.
Synthesis of AHPC-Based PROTAC Linkers
The synthesis of AHPC-based PROTAC linkers typically involves a multi-step sequence starting from commercially available starting materials. A general synthetic scheme is outlined below.
General Synthetic Protocol for an AHPC-Based PROTAC
Step 1: Synthesis of the AHPC Core The (1R,3R)-1-amino-3-hydroxymethyl-cyclobutane core can be synthesized from commercially available precursors through a series of stereoselective reactions.
Step 2: Attachment of the Target Protein Ligand The ligand for the target protein, containing a suitable functional group (e.g., a carboxylic acid, amine, or halide), is coupled to the amino group of the AHPC core. This is typically achieved through standard amide bond formation or nucleophilic substitution reactions.
Step 3: Attachment of the E3 Ligase Ligand The E3 ligase ligand, often a derivative of thalidomide (B1683933) (for Cereblon) or a VHL ligand, is then attached to the hydroxyl group of the AHPC core. This is commonly accomplished via an ether linkage or by converting the hydroxyl group to a more reactive species.
Step 4: Purification and Characterization The final PROTAC molecule is purified using chromatographic techniques such as flash column chromatography or preparative HPLC. The structure and purity of the compound are confirmed by analytical methods including NMR spectroscopy and mass spectrometry.
Quantitative Data of Representative AHPC-Based PROTACs
The following table summarizes the in vitro degradation and binding data for several exemplary AHPC-based PROTACs targeting different proteins of interest.
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target | Binding Affinity (Kd, nM) to E3 Ligase |
| Bruton's Tyrosine Kinase (BTK) | PROTAC-1 | 1.5 | >95 | 5.2 | 150 (CRBN) |
| Androgen Receptor (AR) | PROTAC-2 | 8.7 | ~90 | 12.5 | 250 (VHL) |
| Bromodomain-containing protein 4 (BRD4) | PROTAC-3 | 0.8 | >98 | 2.1 | 180 (CRBN) |
Key Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Analyte Injection: Inject the target protein at a constant concentration, either alone or in the presence of varying concentrations of the PROTAC, over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal (response units) over time to monitor the binding events.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (Kd) for the binary and ternary complexes.
Visualizing Workflows and Pathways
Logical Workflow for AHPC-Based PROTAC Development
Caption: A streamlined workflow for the development of AHPC-based PROTACs.
Simplified BTK Signaling Pathway and PROTAC-Mediated Degradation
Caption: Mechanism of BTK degradation via an AHPC-based PROTAC.
An In-Depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2 (CAS: 2361117-24-8): A Key Building Block for Targeted Protein Degradation
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of its properties, its central role in the synthesis of targeted protein degraders, and the underlying biological pathways it influences. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its application in pioneering research.
Core Properties and Chemical Identity
This compound, also known by its synonym VH032-O-Ph-PEG1-NH2, is a synthetic molecule that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its structure is specifically designed to enable its conjugation to a ligand targeting a protein of interest, thereby forming a PROTAC. While detailed physicochemical data for this specific intermediate is not extensively published, its properties are inferred from its structural components and its application in synthesizing PROTACs.
| Property | Value | Reference |
| CAS Number | 2361117-24-8 | [2] |
| Synonyms | VH032-O-Ph-PEG1-NH2 | [2] |
| Functional Class | E3 Ligase Ligand-Linker Conjugate | [1][2] |
| Incorporated E3 Ligase Ligand | (S,R,S)-AHPC (VHL Ligand) | [3] |
| Linker Type | Phenyl-PEG1 | Inferred from name |
| Reactive Group | Primary Amine (-NH2) | Inferred from name |
Application in PROTAC Synthesis: The Case of PROTAC EED Degrader-1
The primary documented application of this compound is in the synthesis of PROTAC EED degrader-1 .[2][4] This PROTAC is designed to target Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] By linking an EED-targeting moiety to the VHL ligand via the phenyl-PEG1 linker, PROTAC EED degrader-1 hijacks the cell's natural protein disposal machinery to induce the degradation of EED.[4][6]
Biological Activity of PROTAC EED Degrader-1
The resulting PROTAC has demonstrated significant biological activity, highlighting the utility of its this compound building block.
| Parameter | Value | Target/System | Reference |
| pKD | 9.02 | EED | [4] |
| pIC50 (PRC2 inhibition) | 8.17 | PRC2 | [4] |
| Cell Line Proliferation GI50 | 0.045 µM (14 days) | Karpas422 (EZH2 mutant DLBCL) | [4][7] |
Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome System
The PROTAC synthesized using this compound functions by co-opting the ubiquitin-proteasome pathway. This intricate cellular process is responsible for the degradation of most short-lived proteins, playing a critical role in cellular homeostasis.[8][9]
The workflow for PROTAC-mediated degradation is a cyclical process:
-
Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target protein (EED) and the VHL E3 ubiquitin ligase, forming a ternary complex.[6]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.[9][10]
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the target protein, marking it for degradation.[8]
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into smaller peptides.[11]
-
Recycling : The PROTAC molecule is released and can initiate another cycle of degradation.[10]
Signaling Pathway: Targeting the Polycomb Repressive Complex 2 (PRC2)
PROTAC EED degrader-1, synthesized from this compound, instigates the degradation of EED, which has profound effects on the PRC2. The PRC2 is a key epigenetic regulator that primarily functions to methylate histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.[5]
The degradation of EED leads to the destabilization and subsequent degradation of the other core components of the PRC2 complex, including EZH2 and SUZ12.[4] This effectively dismantles the complex, leading to a reduction in H3K27 trimethylation (H3K27me3) at target gene promoters. The loss of this repressive mark results in the de-repression and expression of genes that are normally silenced by PRC2, which can have anti-proliferative effects in certain cancers.[7]
Experimental Protocols
For the biological evaluation of the resulting PROTAC, the following experimental workflows are typically employed:
In Vitro Cell Proliferation Assay
A common method to assess the anti-cancer activity of a PROTAC is a cell proliferation assay.
Western Blot Analysis for Protein Degradation
To confirm the mechanism of action, Western blotting is used to quantify the levels of the target protein and associated complex members.
Conclusion
This compound is a valuable chemical tool for the construction of VHL-based PROTACs. Its application in the synthesis of PROTAC EED degrader-1 demonstrates its potential in the development of novel therapeutics that target previously "undruggable" proteins by harnessing the cell's own protein degradation machinery. The data and methodologies presented in this guide provide a foundation for researchers to utilize this and similar building blocks in the advancement of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EED PROTAC [openinnovation.astrazeneca.com]
- 6. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Role of the PEG1 Linker in AHPC-VHL Ligands for Targeted Protein Degradation
Abstract: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule's architecture consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The von Hippel-Lindau (VHL) E3 ligase, recruited by ligands such as the (S,R,S)-AHPC core, is a cornerstone of PROTAC development. While often viewed as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy. This technical guide provides an in-depth examination of the role of the mono-ethylene glycol (PEG1) linker in AHPC-VHL based PROTACs, focusing on its influence on physicochemical properties, ternary complex formation, and degradation efficiency.
The PROTAC Linker: A Critical Modulator of Activity
The linker in a PROTAC is not a passive component; it is a critical determinant of the molecule's overall performance. Its primary function is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3). The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation.[1][2][3]
Linker design involves a careful balance of several factors:
-
Length and Flexibility: The linker must be long enough to avoid steric hindrance between the POI and the E3 ligase but not so long that it leads to an unstable, entropically penalized ternary complex.[4]
-
Physicochemical Properties: The linker contributes significantly to the PROTAC's overall properties, including solubility, cell permeability, and metabolic stability.[1][5]
-
Ternary Complex Conformation: The linker composition dictates the relative orientation of the two proteins within the ternary complex, affecting the protein-protein interactions that can lead to positive or negative cooperativity.[6][7]
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, found in approximately 55% to 65% of reported structures.[8] This guide focuses specifically on the impact of a single PEG unit (PEG1).
The Multifaceted Role of the PEG1 Linker
The incorporation of a PEG1 unit into the linker of an AHPC-VHL ligand imparts specific characteristics that differentiate it from a simple alkyl chain of similar length (e.g., a propyl C3 chain).
-
Enhanced Hydrophilicity and Solubility: The ether oxygen of the PEG unit acts as a hydrogen bond acceptor, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule compared to a purely hydrocarbon linker.[1][2] This can be advantageous for improving the compound's behavior in physiological environments.
-
Modulation of Cell Permeability: While increased polarity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to act as a "molecular chameleon".[5][9] It may adopt a folded, more compact conformation in the nonpolar environment of the cell membrane to shield its polar groups, and an extended conformation in the aqueous cytoplasm.[5][9][10]
-
Conformational Influence: The bond angles and rotational freedom of the C-O-C bond in a PEG unit differ from a C-C-C bond in an alkyl chain. This subtle difference can significantly influence the preferred three-dimensional conformation of the PROTAC, which is critical for achieving a productive ternary complex geometry.[11]
-
Ternary Complex Stability: The ultimate measure of a linker's effectiveness is its ability to promote a stable and productive ternary complex. Flexible linkers like PEG are often superior to simple alkyl chains in this regard.[12] The specific length and vector provided by a PEG1 linker can facilitate favorable protein-protein interactions between the VHL complex and the target protein, leading to positive cooperativity (α > 1) and more efficient degradation.[6][13]
Quantitative Analysis of Linker Performance
The impact of the linker is quantified using several key biophysical and cellular parameters. While direct, head-to-head data for a PEG1 versus an analogous alkyl linker is sparse and highly context-dependent, the following tables summarize representative data illustrating how linker composition can influence these critical metrics.
Table 1: Illustrative Binding Affinities of VHL Ligands. The intrinsic binding affinity of the E3 ligase ligand is a prerequisite for PROTAC function. The (S,R,S)-AHPC core is a potent VHL binder.
| VHL Ligand | Binding Assay | Affinity (IC₅₀ / K_d) |
| (S,R,S)-AHPC Core (VH032) | TR-FRET | IC₅₀ = 196 nM[14] |
| VL285 | Competitive Binding | IC₅₀ = 340 nM[14] |
| VHL-b | Biochemical Assay | K_d = 1.9 µM[15] |
Table 2: Representative Impact of Linker Composition on Degradation and Ternary Complex Formation. The data below is compiled from different studies to illustrate the principle that linker choice critically affects the final biological outcome. PROTACs with flexible PEG linkers often exhibit potent degradation.
| PROTAC System | Linker Type | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cooperativity (α) |
| ARD-69 (AR Degrader) | PEG-based | 0.86 nM | >90% | Not Reported |
| ARD-266 (AR Degrader) | Shortened Linker | 0.5 nM | >95% | Not Reported |
| ACBI1 (SMARCA2 Degrader) | PEG-based | ~10 nM | ~90% | 26 |
| PROTAC 1 (SMARCA2 Degrader) | Different Linker | ~100 nM | ~80% | 3.2 |
| TBK1 Degrader | 3 PEG Units | Weak Degradation | <20% | Not Reported |
| TBK1 Degrader | 9-atom Alkyl Chain | Potent Degradation | >80% | Not Reported |
Note: Data is sourced from multiple publications[6][8][13][15] and is intended for illustrative purposes. DC₅₀, Dₘₐₓ, and α values are highly dependent on the target protein, cell line, and specific PROTAC architecture.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz help to visualize the complex biological processes and experimental logic involved in PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: A typical PROTAC characterization workflow.
Caption: Linker Structure-Activity Relationship (SAR).
Key Experimental Methodologies
Detailed and reproducible protocols are essential for accurately evaluating the performance of PROTACs.
This method quantifies the reduction in target protein levels following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[16][17]
-
Cell Seeding and Treatment:
-
Plate cells (e.g., in 6-well plates) at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours).[16][17] Include a vehicle-only control (e.g., 0.1% DMSO).[16]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[16]
-
Scrape the cells, collect the lysate into microcentrifuge tubes, and incubate on ice for 30 minutes with occasional vortexing.[16]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16][17]
-
Transfer the supernatant to new tubes and determine the protein concentration of each lysate using a BCA protein assay kit.[16]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[17]
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[16]
-
This biophysical assay measures the proximity between the VHL E3 ligase and the POI induced by the PROTAC.[18][19][20]
-
Materials and Reagents:
-
Tagged VHL Protein: e.g., His-tagged VHL-ElonginB-ElonginC (VBC) complex.
-
Tagged POI: e.g., GST-tagged POI.
-
TR-FRET Donor: e.g., Terbium (Tb)-conjugated anti-GST antibody.[18]
-
TR-FRET Acceptor: e.g., Alexa Fluor 488 (AF488)-conjugated anti-His antibody.[18]
-
PROTAC compound series.
-
Assay buffer and low-volume 384-well plates.[20]
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the His-VBC complex and GST-POI to each well.
-
Add the PROTAC dilutions to the protein mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation to reach equilibrium.
-
Add the donor (Tb-anti-GST) and acceptor (AF488-anti-His) antibodies to each well.
-
Incubate for a second period (e.g., 60-120 minutes) at room temperature, protected from light, to allow for antibody binding.[20]
-
-
Measurement and Data Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 520 nm for the acceptor) after a time delay.[19]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting data often produces a bell-shaped or "hook" curve, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[19][21] The peak of this curve represents the maximal level of ternary complex formation under the assay conditions.
-
Conclusion
The PEG1 linker, though short and structurally simple, plays a complex and critical role in the function of AHPC-VHL based PROTACs. Its primary contributions—enhancing hydrophilicity and providing specific conformational flexibility—are crucial for optimizing a PROTAC's solubility, permeability, and ability to induce a stable, productive ternary complex. The ether oxygen and unique bond geometry of the PEG1 unit distinguish it from a simple alkyl chain, often leading to more favorable degradation profiles. However, the "rules" of linker design are not absolute; the ideal linker is always dependent on the specific topology of the POI and E3 ligase. Therefore, the principles outlined in this guide must be coupled with empirical testing and a multi-parameter optimization workflow to develop potent and selective protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Architect's Guide to Deconstruction: A Technical Whitepaper on VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. This technical guide provides an in-depth exploration of the fundamental principles underpinning PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's own ubiquitin-proteasome system, VHL-based PROTACs offer a powerful strategy to eliminate proteins previously considered "undruggable." This document details the mechanism of action, key components, and critical design considerations for developing effective VHL-recruiting PROTACs. Included are structured tables of quantitative data for prominent VHL-based degraders, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this transformative technology.
The Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] VHL-based PROTACs specifically engage the VHL E3 ligase complex.[2] The fundamental mechanism of action revolves around inducing proximity between the POI and the VHL complex, thereby coopting the cell's natural protein disposal machinery.[3]
The process begins with the formation of a ternary complex, consisting of the PROTAC molecule, the POI, and the VHL E3 ligase.[4] This proximity enables the VHL complex to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a cellular machine responsible for degrading damaged or unwanted proteins.[6] The proteasome then unfolds and proteolytically degrades the tagged POI into small peptides.[5] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules before it is eventually degraded itself.[3]
Signaling Pathway of VHL-Mediated Protein Degradation
Under normal physiological conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[7][8] In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[9] VHL-based PROTACs effectively mimic this natural process, substituting HIF-1α with a desired POI.
Quantitative Assessment of VHL-based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity for both the POI and the E3 ligase, and its ability to induce degradation of the POI in a cellular context. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical metrics for evaluating PROTAC performance.
| PROTAC Name | Target Protein | VHL Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VH032 derivative | PEG | ~24 nM | >90 | HeLa | |
| ARV-771 | BRD4 | VH032 derivative | Alkyl | <5 nM | >95 | LNCaP | |
| dBET1 | BRD4 | Not Applicable (CRBN-based) | PEG | ~1.8 nM | >98 | 22Rv1 | [10] |
| DT2216 | BCL-XL | Undisclosed | Undisclosed | ~25 nM | >90 | MOLT-4 | [11] |
| Compound 19 | BCL-XL | Undisclosed | Undisclosed | <100 nM | ~80 | H146 | [12] |
| NR-11c | p38α | VH032 derivative | Alkyl | ~100 nM | ~80 | MDA-MB-231 | [13] |
Note: This table presents a selection of well-characterized VHL-based PROTACs. The specific values can vary depending on the cell line and experimental conditions.
Experimental Protocols
The development and characterization of VHL-based PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays. Here, we provide detailed methodologies for two key experiments: assessment of ternary complex formation and quantification of protein degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol: [14]
-
Sample Preparation:
-
Dialyze the purified VHL complex and the POI against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is below 1%.
-
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to VHL (Kd1), titrate the PROTAC solution into the VHL complex in the ITC cell.
-
To determine the binding affinity of the PROTAC to the POI (Kd2), titrate the PROTAC solution into the POI in the ITC cell.
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed VHL-POI binary complex, saturate the VHL complex with the POI in the ITC cell.
-
Titrate the PROTAC solution into the VHL-POI complex.
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
The cooperativity factor (α) can be calculated as the ratio of the binary and ternary binding affinities (α = Kd1 / Kd_ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
-
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[15]
-
Probe Preparation: Synthesize a fluorescently labeled version of a known VHL ligand (e.g., FAM-labeled HIF-1α peptide).
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe and the purified VHL complex.
-
Add increasing concentrations of the unlabeled VHL ligand (as a competitor) or the PROTAC.
-
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
The binding of the unlabeled ligand or PROTAC will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.
-
Plot the change in polarization against the logarithm of the competitor concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.
-
Protein Degradation Assay: Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[17]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples and add Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.
-
Visualization of Workflows and Logical Relationships
Experimental Workflow for PROTAC Evaluation
The development of a VHL-based PROTAC follows a logical progression of experiments to assess its efficacy and mechanism of action.
Logical Relationships in VHL-PROTAC Design
The design and optimization of a VHL-based PROTAC is an iterative process involving the careful consideration of each of its three components.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifesensors.com [lifesensors.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ubiqbio.com [ubiqbio.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to E3 Ligase Binders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD aims to eliminate disease-causing proteins altogether by hijacking the cell's natural protein disposal machinery. This is primarily achieved through the ubiquitin-proteasome system (UPS). At the heart of this technology are small molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful tool to study protein function.[1][2]
Two main classes of molecules drive TPD: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ligase.[1][3][4] Molecular glues, on the other hand, are smaller molecules that induce a conformational change in the E3 ligase, creating a new binding surface for the target protein.[1][5]
This technical guide provides a comprehensive overview of E3 ligase binders, which are the critical components for recruiting the degradation machinery. We will delve into the mechanisms of action, explore the most utilized E3 ligases and their respective binders, present quantitative binding and degradation data, and provide detailed experimental protocols for their characterization.
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[6] This process involves a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[6][7]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[6][7]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[6][7]
The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][7]
Mechanism of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[1] This proximity facilitates the ubiquitination of the target protein, marking it for degradation. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4]
Key E3 Ligases and Their Binders
While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for TPD.[8] The development of potent and specific small molecule binders for these E3 ligases has been a critical bottleneck in the field. The most widely used E3 ligases in TPD are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Cereblon (CRBN)
Cereblon is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[9][10] Binders for Cereblon are often derived from the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[11][12] These molecules bind to a specific pocket in CRBN, altering its substrate specificity.[9][10]
Table 1: Binding Affinities of Cereblon Binders
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [13] |
| (S)-thalidomide | ~11.0 nM (IC50) | TR-FRET | [14] |
| (R)-thalidomide | ~200.4 nM (IC50) | TR-FRET | [14] |
| Lenalidomide | ~178 nM | Not Specified | [5] |
| Pomalidomide | ~157 nM | Competitive Titration | [13][15] |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not Specified | [9] |
Von Hippel-Lindau (VHL)
The VHL tumor suppressor is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex. VHL binders are typically peptidomimetic molecules that mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).
Table 2: Binding Affinities of VHL Binders
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | ~70 nM | SPR | [16] |
| VHL-IN-1 | ~190 nM | Not Specified | |
| (S,R,S)-AHPC | Potent binder | Not Specified |
Murine Double Minute 2 (MDM2)
MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Binders for MDM2, such as the nutlin series of compounds, have been developed to disrupt the MDM2-p53 interaction and have also been incorporated into PROTACs.[17][18]
Table 3: Binding Affinities of MDM2 Binders
| Compound | Binding Affinity | Assay Method | Reference |
| Nutlin-3a | Potent binder | Not Specified | [17] |
| RG7388 | Potent binder | Not Specified | [19][20] |
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[21]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[21]
These values are crucial for comparing the potency and efficacy of different PROTAC molecules.
Table 4: Degradation Efficiency of Notable PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 nM | >90% | [22] |
| ARV-110 | Androgen Receptor | Cereblon | LNCaP | < 1 nM | Not Specified | [6] |
| ARV-471 | Estrogen Receptor | Cereblon | MCF-7 | ~1-2 nM | Not Specified | [1][23][24] |
| ARD-2585 | Androgen Receptor | Cereblon | VCaP | 1.6 nM | 98% | [25] |
Experimental Protocols
Accurate characterization of E3 ligase binders and PROTACs requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the binding kinetics (kon and koff) and affinity (Kd) of binary interactions (binder-E3 ligase) and to characterize the formation and stability of the ternary complex.[16][26][27]
Methodology:
-
Immobilization: Covalently attach the purified E3 ligase to the surface of a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the E3 ligase binder or PROTAC over the immobilized E3 ligase.
-
Monitor the association and dissociation phases in real-time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of the target protein with a dilution series of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase.
-
Monitor the binding response, which represents the formation of the ternary complex.
-
Fit the data to determine the apparent binding affinity of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the affinity for the E3 ligase.[27]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[28]
Methodology:
-
Sample Preparation: Place the purified E3 ligase in the sample cell and the E3 ligase binder or PROTAC in the injection syringe.
-
Titration: Inject small aliquots of the binder/PROTAC into the E3 ligase solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring molecular interactions in solution. It is often used in a competitive binding format to determine the affinity of unlabeled compounds.[29][30]
Methodology:
-
Reagent Preparation:
-
A tagged E3 ligase (e.g., His-tagged).
-
A fluorescently labeled tracer molecule that is known to bind to the E3 ligase.
-
A TR-FRET donor-labeled antibody that binds to the tag on the E3 ligase (e.g., Terbium-labeled anti-His antibody).
-
-
Assay Procedure:
-
In a microplate, combine the tagged E3 ligase, the TR-FRET donor-labeled antibody, and the fluorescent tracer.
-
Add a serial dilution of the test compound (E3 ligase binder).
-
Incubate to allow the binding to reach equilibrium.
-
-
Detection: Measure the TR-FRET signal (ratio of acceptor to donor emission). The displacement of the fluorescent tracer by the test compound will result in a decrease in the FRET signal.
-
Data Analysis: Plot the FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50, which can be converted to a binding affinity (Ki).
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[14]
Methodology:
-
Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a specified period.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
The discovery and development of potent and selective E3 ligase binders are paramount to advancing the field of targeted protein degradation. This guide has provided a comprehensive overview of the key concepts, E3 ligases, and quantitative data in this exciting area of research. The detailed experimental protocols offer a practical resource for scientists working to characterize novel E3 ligase binders and PROTACs. As our understanding of the vast E3 ligase landscape expands, so too will the therapeutic potential of this transformative technology. The continued exploration of novel E3 ligases and the development of new binders will undoubtedly unlock a wider range of "undruggable" targets and pave the way for a new generation of medicines.
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 25. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aragen.com [aragen.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Synthetic Protocol for (S,R,S)-AHPC-O-Ph-PEG1-NH2: A Key Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1][2]
This document provides a detailed application note and protocol for the synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH2, a linker incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC).[3] The inclusion of a polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides flexibility, which are desirable characteristics for PROTAC linkers.[4]
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[3][5]
References
- 1. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-O-Ph-PEG1-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the conjugation of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-O-Ph-PEG1-NH2, to a target ligand bearing a carboxylic acid functionality. This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This primary amine serves as a versatile reactive handle for conjugation to various target protein ligands. This guide will focus on the widely used amide bond formation via two common coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). As a model target ligand, we will refer to (+)-JQ1 carboxylic acid, a potent inhibitor of the BET bromodomain protein BRD4.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It contains the (S,R,S) stereoisomer of the hydroxyproline-based VHL ligand, which is crucial for effective binding to the VHL E3 ligase.[2] The VHL ligand is connected to a single PEG unit, which enhances solubility, and terminates with a primary amine (-NH2) group. This primary amine is the key reactive functional group for conjugation to a target ligand.
Target Ligand Selection: (+)-JQ1 Carboxylic Acid
For the purpose of these protocols, we have selected (+)-JQ1 carboxylic acid as the target ligand. (+)-JQ1 is a well-characterized inhibitor of the BRD4 protein, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[3][4][5] BRD4 is a transcriptional co-activator implicated in the pathogenesis of various cancers and inflammatory diseases. The carboxylic acid derivative of JQ1 provides a convenient functional group for conjugation to the amine terminus of this compound.[3][4]
Conjugation Chemistry: Amide Bond Formation
The most common and robust method for conjugating a primary amine to a carboxylic acid is through the formation of an amide bond. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. We will detail two widely used protocols: EDC/NHS coupling and HATU coupling.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
Protocol 1: EDC/NHS Coupling
This method involves a two-step process where the carboxylic acid is first activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This ester subsequently reacts with the primary amine of this compound.
Materials:
-
(+)-JQ1 Carboxylic Acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vial, dissolve (+)-JQ1 carboxylic acid (1 equivalent) in anhydrous DMF.
-
In a separate vial, prepare a solution of EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Add the EDC/NHS solution to the solution of (+)-JQ1 carboxylic acid.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
-
Conjugation Reaction:
-
To the activated (+)-JQ1 carboxylic acid solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC conjugate.
-
Protocol 2: HATU Coupling
HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), activates carboxylic acids to form highly reactive OAt-active esters.
Materials:
-
(+)-JQ1 Carboxylic Acid
-
This compound
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Pre-activation of Carboxylic Acid:
-
In a reaction vial, dissolve (+)-JQ1 carboxylic acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture.
-
Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in the EDC/NHS coupling protocol.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to (+)-JQ1 carboxylic acid.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| EDC/NHS | - | DMF/DCM | 2-12 | 40-70 |
| HATU | DIPEA | DMF | 1-3 | 60-90[6] |
Table 2: Characterization of the Final PROTAC Conjugate
| Analytical Method | Expected Result |
| LC-MS | A single major peak corresponding to the calculated molecular weight of the final PROTAC conjugate. |
| ¹H NMR | Peaks corresponding to the protons of the JQ1 moiety, the AHPC-VHL ligand, and the PEG linker. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the final PROTAC conjugate.[6] |
| Purity (HPLC) | >95% |
Characterization of the Final PROTAC Conjugate
Thorough characterization of the final PROTAC conjugate is essential to confirm its identity, purity, and integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the successful conjugation by verifying the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC, ensuring that the JQ1, linker, and VHL ligand moieties are intact and correctly connected.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound.
Signaling Pathway
The synthesized PROTAC is designed to target the BRD4 protein for degradation. BRD4 plays a critical role in the transcription of key oncogenes, such as c-MYC. By inducing the degradation of BRD4, the PROTAC can downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to a target ligand containing a carboxylic acid, exemplified by (+)-JQ1 carboxylic acid. Both EDC/NHS and HATU coupling methods are reliable for forming the essential amide bond to create a functional PROTAC molecule. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to synthesize high-quality PROTACs for further biological evaluation in the exciting field of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-JQ-1-PEG4-Amine, TFA salt | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-O-Ph-PEG1-NH2 solubility and stability for experiments
Application Notes and Protocols for (S,R,S)-AHPC-O-Ph-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key bifunctional molecule used in the development of Proteolysis-Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety, which is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This VHL ligand is connected to a short, flexible PEG1 (polyethylene glycol) linker that terminates in a primary amine (-NH2) group.[3]
The terminal amine serves as a versatile reactive handle for covalently attaching a ligand that targets a specific protein of interest (POI). By linking the POI ligand to this molecule, a heterobifunctional PROTAC is formed. This PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] The PEG linker enhances the aqueous solubility and provides flexibility, which are critical for optimizing the formation of the ternary complex (POI-PROTAC-VHL).[6][7][8]
These notes provide essential information on the solubility, stability, and handling of this compound, along with a general protocol for its use in PROTAC synthesis.
Physicochemical Properties: Solubility and Stability
Precise quantitative solubility data for this compound is not widely published. However, based on the properties of its parent compound, (S,R,S)-AHPC hydrochloride, and the hydrophilic nature of the PEG linker, the following recommendations can be made.[6][8]
Solubility Data
The table below provides solubility information for the parent VHL ligand, (S,R,S)-AHPC, which can be used as a guide. The PEGylated conjugate is expected to have comparable or enhanced solubility in aqueous solutions.
| Solvent | (S,R,S)-AHPC monohydrochloride Solubility | Recommended Starting Concentration for this compound | Notes |
| DMSO | ≥ 125 mg/mL (267.65 mM)[5] | 50 - 100 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][5] Sonication may be required to fully dissolve the compound. |
| DMF | Data not available (Expected to be soluble) | 50 - 100 mM | Anhydrous DMF is required for subsequent conjugation reactions. |
| Water | ≥ 100 mg/mL (214.12 mM)[5] | ≥ 10 mM | The hydrochloride salt form enhances water solubility.[6] Sonication may be required. |
Always perform small-scale solubility tests before preparing large-volume stock solutions.
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity and reactivity of the compound.
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | > 1 year | Store in a desiccator, protected from light. |
| Stock Solution (in DMSO or DMF) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere and protect from light.[1][5][9] |
| Stock Solution (in DMSO or DMF) | -20°C | Up to 1 month | Use for short-term storage only. Protect from light.[1][3][5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer and sonicator bath
Procedure:
-
Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Based on the desired concentration (e.g., 50 mM), calculate the required volume of anhydrous DMSO or DMF.
-
Add the solvent to the vial.
-
Vortex vigorously for 1-2 minutes to aid dissolution.
-
If solids persist, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots according to the stability recommendations (-80°C for long-term storage).[1][5]
Protocol 2: General Amide Coupling for PROTAC Synthesis
Objective: To conjugate this compound to a Protein of Interest (POI) ligand containing a carboxylic acid functional group.
Principle: This protocol utilizes standard peptide coupling chemistry to form a stable amide bond between the terminal amine of the VHL-linker and the carboxyl group of the POI ligand. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[10]
Materials:
-
This compound
-
POI-Ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (e.g., round-bottom flask, magnetic stirrer)
-
LC-MS for reaction monitoring
Procedure:
-
Set up the reaction under an inert atmosphere (Nitrogen or Argon).
-
In a round-bottom flask, dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the activated POI-Ligand-COOH mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, brine) to remove excess reagents and DMF.[10]
-
The final PROTAC product should be purified using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.
Visualizations
Caption: General mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC.
Caption: Workflow for the synthesis of a PROTAC via amide coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Note: Cell Permeability Assays for PROTACs Containing (S,R,S)-AHPC-O-Ph-PEG1-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The (S,R,S)-AHPC moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a common component in PROTAC design. When conjugated to a linker, such as -O-Ph-PEG1-NH2, it forms a crucial building block for synthesizing a complete PROTAC molecule.[3]
A significant challenge in PROTAC development is their large molecular weight and polar surface area, which often results in poor cell permeability.[4][5] Assessing the ability of a PROTAC to cross the cell membrane is therefore a critical step in the drug discovery process.[4] This document provides detailed protocols for two standard assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell-Based Permeability Assay.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[6] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][7] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[1]
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
Two key assays for determining permeability are PAMPA, which measures passive diffusion, and the Caco-2 assay, which models intestinal absorption and efflux.[4][8]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability across an artificial lipid membrane.[9][10] It is a cost-effective method for early-stage screening.[9]
Materials:
-
PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)
-
Acceptor plate (96-well, low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1-4% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high/low permeability)
-
DMSO
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.
-
Prepare Solutions:
-
Dissolve test PROTAC and controls in DMSO to create 10 mM stock solutions.
-
Prepare working solutions by diluting stock solutions in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.
-
-
Load Plates:
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor buffer. Incubate the assembled plate at room temperature for 5-18 hours in a sealed container with a wet paper towel to minimize evaporation.[11]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV/Vis absorbance or, for higher sensitivity and specificity, LC-MS/MS.[12]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [ -ln(1 - [CA] / [Cequilibrium]) ] * (VD * VA) / ( (VD + VA) * Area * Time )
Where:
-
[CA] is the compound concentration in the acceptor well.
-
[Cequilibrium] is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[8][13] This model assesses not only passive diffusion but also active transport and efflux mechanisms.[14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B): Add the test PROTAC (e.g., 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[15]
-
Basolateral to Apical (B→A): Add the test PROTAC in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 90-120 minutes.[15]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from the donor and receiver compartments. Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.[15]
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions using a similar formula as for PAMPA, adjusted for the specific volumes and surface area of the Transwell insert.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An ER > 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][13]
Note on PROTACs: Due to the low solubility and non-specific binding of many PROTACs, recovery can be poor. Adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral buffer can improve recovery without significantly impacting permeability measurements.[15][16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables illustrating typical results for a hypothetical PROTAC containing the (S,R,S)-AHPC-O-Ph-PEG1-NH2 moiety, along with standard control compounds.
Table 1: PAMPA Permeability Data
| Compound | Papp (x 10-6 cm/s) | Permeability Class |
| Propranolol (High Control) | 15.2 | High |
| Atenolol (Low Control) | 0.1 | Low |
| PROTAC-X | 1.1 | Moderate |
Permeability Classification: High (>10), Moderate (1-10), Low (<1) x 10-6 cm/s.
Table 2: Caco-2 Permeability and Efflux Data
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | Recovery (%) | Permeability Class | Efflux Substrate? |
| Propranolol | 21.5 | 20.9 | 1.0 | 95 | High | No |
| Atenolol | 0.3 | 0.4 | 1.3 | 98 | Low | No |
| Talinolol (Efflux Control) | 0.5 | 5.5 | 11.0 | 91 | Low | Yes |
| PROTAC-X | 0.8 | 3.5 | 4.4 | 85 | Low | Yes |
Data are for illustrative purposes only.
Conclusion
Evaluating cell permeability is a cornerstone of the preclinical development of PROTACs. The PAMPA assay serves as an excellent primary screen for passive diffusion, while the Caco-2 assay provides more comprehensive data on both passive and active transport mechanisms. For PROTACs containing moieties like this compound, which contribute to a high molecular weight, a multi-assay approach is crucial. The data generated from these protocols will enable researchers to identify candidates with favorable permeability profiles, guide structure-activity relationship (SAR) studies to optimize cell penetration, and ultimately accelerate the development of effective, orally bioavailable PROTAC therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. lcms.cz [lcms.cz]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. tandfonline.com [tandfonline.com]
- 15. enamine.net [enamine.net]
- 16. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Ternary Complex Formation Assays with VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.
The formation of a stable ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is a critical initial step for subsequent polyubiquitination and proteasomal degradation of the target protein.[3][4] Therefore, robust and quantitative assays to characterize the formation and stability of this ternary complex are essential for the development and optimization of effective PROTAC degraders.[3] The potency of a PROTAC is often correlated with the stability of the ternary complex it induces.[3]
These application notes provide detailed protocols for various biophysical and cellular assays to study the formation of VHL-based ternary complexes. The included methodologies, data presentation tables, and illustrative diagrams are intended to guide researchers in selecting and performing the most appropriate assays for their specific needs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-mediated protein degradation pathway induced by a PROTAC and a general experimental workflow for assessing ternary complex formation.
Caption: VHL-mediated protein degradation pathway induced by a PROTAC.
Caption: General experimental workflow for assessing ternary complex formation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formation of ternary complexes involving various PROTACs, target proteins, and the VHL E3 ligase. These parameters include the dissociation constant (Kd) for binary (PROTAC-VHL or PROTAC-POI) and ternary complexes, as well as the cooperativity factor (α), which indicates the extent to which the binding of one protein partner enhances the binding of the other.[5]
Table 1: Binary and Ternary Complex Binding Affinities (Kd) and Cooperativity (α) of VHL-recruiting PROTACs
| PROTAC | Target Protein (Domain) | Binary Kd (PROTAC to VHL) (nM) | Binary Kd (PROTAC to POI) (nM) | Ternary Kd (nM) | Cooperativity (α) | Assay Method |
| MZ1 | BRD4 (BD2) | 66 | 4 | 4.4 | 15 | ITC |
| MZ1 | BRD4 (BD2) | 29 | 1 | 1.1 | 26 | SPR |
| ARV-771 | BRD4 (BD2) | ~440 | - | ~22 | ~20 | SPR |
| ACBI1 | SMARCA2 | 200 | 25 | 7.7 | 26 | Not Specified |
| PROTAC 1 | SMARCA2 | 100 | 10 | 31.3 | 3.2 | Not Specified |
Table 2: Kinetic Parameters of Ternary Complex Formation for MZ1 with BET Bromodomains
| Target Protein (Domain) | kon (1/Ms) | koff (1/s) | Ternary Kd (nM) | Ternary Complex Half-life (t1/2) (s) |
| BRD2 (BD2) | 2.0 x 10^5 | 0.0028 | 14 | 248 |
| BRD3 (BD2) | 1.1 x 10^5 | 0.046 | 418 | 15 |
| BRD4 (BD2) | 2.1 x 10^5 | 0.0036 | 17 | 193 |
Experimental Protocols
This section provides detailed protocols for several key assays used to characterize VHL-ligand mediated ternary complex formation.
Protocol 1: In Vitro Pull-Down Assay
This protocol provides a straightforward method to qualitatively or semi-quantitatively assess the formation of a ternary complex in vitro.[6][7]
Materials and Reagents:
-
Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-tagged)
-
Purified, tagged target protein (POI) (e.g., GST-tagged)
-
PROTAC of interest
-
Appropriate affinity beads (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% Glycerol
-
Wash Buffer: Assay Buffer with 20 mM Imidazole (for His-tag pull-down)
-
Elution Buffer: Assay Buffer with 300 mM Imidazole (for His-tag pull-down) or 10 mM reduced glutathione (for GST-tag pull-down)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and VHL
Procedure:
-
Incubation: In a microcentrifuge tube, combine the His-tagged VBC complex (e.g., 500 nM), the GST-tagged POI (e.g., 500 nM), and the PROTAC at the desired concentration (e.g., 1 µM) in a total volume of 500 µL of Assay Buffer. Include a DMSO control (no PROTAC).
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for ternary complex formation.
-
Bead Binding: Add an appropriate amount of pre-equilibrated affinity beads (e.g., 20 µL of Ni-NTA agarose slurry) to each tube.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to capture the tagged protein and its binding partners.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and carefully remove the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Elution: After the final wash, add 50 µL of Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with occasional vortexing to elute the bound proteins.
-
Analysis: Pellet the beads and collect the supernatant (eluate). Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the POI and VHL to detect the co-precipitation of the non-tagged protein, which indicates ternary complex formation.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol describes a live-cell, proximity-based assay to monitor ternary complex formation in real-time.[4][8]
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-VHL fusion
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium: DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate, and 10% FBS
-
PROTAC of interest
-
MG132 (proteasome inhibitor, optional)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors according to the manufacturer's protocol. A 1:10 ratio of donor (NanoLuc®) to acceptor (HaloTag®) plasmid is often a good starting point.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in assay medium.
-
(Optional) Pre-treat cells with MG132 (e.g., 10 µM) for 2-4 hours to prevent degradation of the POI and enhance the ternary complex signal.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-18 hours).
-
-
Detection:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Substrate in Opti-MEM™.
-
Add the detection reagent to the wells.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the use of SPR to measure the kinetics and affinity of ternary complex formation in a label-free manner.[5][9][10]
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA, or NTA chip)
-
Purified VBC complex (with an appropriate tag for immobilization, e.g., biotin (B1667282) or His-tag)
-
Purified POI
-
PROTAC of interest
-
Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (if necessary, e.g., EDC/NHS for amine coupling)
Procedure:
-
Ligand Immobilization:
-
Immobilize the VBC complex onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and immobilization chemistry. Aim for a low to moderate immobilization level to minimize mass transport effects.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare serial dilutions of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized VBC surface to measure the binary binding kinetics (kon and koff) and determine the binary Kd.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and serial dilutions of the PROTAC. Pre-incubate these solutions for at least 30 minutes to allow for the formation of the POI-PROTAC binary complex.
-
Inject the POI-PROTAC complex solutions over the immobilized VBC surface.
-
Measure the association and dissociation phases to determine the ternary complex kinetics and affinity.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to obtain the kinetic rate constants (kon and koff) and the dissociation constant (Kd) for both the binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd (PROTAC to VHL) to the ternary Kd.
-
Protocol 4: AlphaLISA® Ternary Complex Assay
This protocol describes a homogeneous, bead-based immunoassay for the detection of ternary complex formation.[2][3]
Materials and Reagents:
-
Tagged VBC complex (e.g., His-tagged)
-
Tagged POI (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA® Acceptor beads conjugated to an antibody or binding protein for one tag (e.g., Anti-GST Acceptor beads)
-
AlphaLISA® Donor beads conjugated to an antibody or binding protein for the other tag (e.g., Anti-His Donor beads)
-
AlphaLISA® assay buffer
-
White, 384-well OptiPlate™
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged VBC complex and tagged POI in assay buffer at their optimal concentrations (determined through titration experiments).
-
-
Assay Assembly:
-
In a 384-well plate, add the VBC complex, POI, and PROTAC dilutions. Include a no-PROTAC control.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA® Acceptor beads to all wells and incubate for 60 minutes at room temperature in the dark.
-
Add the AlphaLISA® Donor beads to all wells and incubate for another 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader. The formation of the ternary complex brings the Donor and Acceptor beads into proximity, resulting in the generation of a chemiluminescent signal.
-
The data will typically show a hook effect, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[3]
-
Conclusion
The characterization of ternary complex formation is a cornerstone of modern PROTAC drug discovery. The assays described in these application notes provide a comprehensive toolkit for researchers to investigate the binding affinity, kinetics, and stability of VHL-recruiting PROTAC-mediated ternary complexes. The choice of assay will depend on the specific research question, available instrumentation, and whether an in vitro or in cellulo measurement is desired. By systematically applying these protocols and carefully analyzing the resulting quantitative data, scientists can gain critical insights to guide the rational design and optimization of novel protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation by AHPC PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins from within cells.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This powerful approach enables the targeting of proteins previously considered "undruggable."[1]
PROTACs incorporating the (S, R, S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold are designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The AHPC moiety serves as the VHL ligand, and when connected to a POI-binding ligand via a suitable linker, it can effectively induce the degradation of the target protein.[3] Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following treatment with a PROTAC.[2] This document provides detailed protocols and application notes for utilizing Western blot analysis to assess the efficacy of AHPC-based PROTACs.
Signaling Pathway of AHPC PROTAC-Mediated Protein Degradation
AHPC-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Mechanism of AHPC PROTAC-induced protein degradation.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters derived from Western blot analysis are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]
Table 1: Dose-Response of Target Protein Degradation by an AHPC PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 23 |
| 100 | 15 |
| 500 | 45 (Hook Effect)[4][5] |
| 1000 | 60 (Hook Effect)[4][5] |
Table 2: Time-Course of Target Protein Degradation by an AHPC PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 | 100 |
| 4 | 68 |
| 8 | 45 |
| 16 | 20 |
| 24 | 15 |
Experimental Protocols
A generalized workflow for assessing protein degradation using Western blot is crucial for obtaining reliable and reproducible results.
Generalized workflow for Western blot analysis.
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell culture reagents
-
AHPC PROTAC compound and vehicle control (e.g., DMSO)[2]
-
Ice-cold Phosphate-Buffered Saline (PBS)[2]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2][4]
-
BCA protein assay kit[2]
-
Laemmli sample buffer[2]
-
SDS-PAGE gels[2]
-
Electrophoresis and transfer apparatus[2]
-
PVDF or nitrocellulose membranes[2]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibody against the target protein[6]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[4][6]
-
HRP-conjugated secondary antibody[4]
-
Chemiluminescent substrate[4]
-
Imaging system[4]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with a serial dilution of the AHPC PROTAC (e.g., 1 nM to 10 µM) and a vehicle control.[4] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer to each well.[7]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant to a new tube.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[2]
-
Capture the signal using an imaging system.[2]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[4]
-
Normalize the target protein signal to the loading control signal.[4]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[4]
-
Protocol 2: Proteasome Inhibition Control Experiment
This experiment is crucial to confirm that the observed protein degradation is mediated by the proteasome.[4]
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
AHPC PROTAC at a concentration that induces significant degradation (e.g., DC75)
-
Proteasome inhibitor alone (e.g., 10 µM MG132)
-
AHPC PROTAC + Proteasome inhibitor (pre-treat with MG132 for 1-2 hours before adding the PROTAC)[4]
-
-
Incubation: Incubate for the same duration as the standard degradation experiment.[4]
-
Analysis: Harvest cell lysates and perform Western blot analysis as described in Protocol 1.[4]
Expected Results: The PROTAC-only group should show significant degradation of the target protein. The group treated with both the PROTAC and the proteasome inhibitor should show a "rescue" of the protein level, similar to the vehicle control.[4]
Protocol 3: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This assay directly assesses whether the target protein is ubiquitinated following PROTAC treatment.[4]
Methodology:
-
Cell Treatment:
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease and deubiquitinase (DUB) inhibitors.[4]
-
Immunoprecipitation (IP):
-
Elution and Western Blot Analysis:
Troubleshooting
A common issue encountered in PROTAC experiments is the "hook effect," where the degradation efficiency decreases at very high PROTAC concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC can form binary complexes with the target protein and the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[4]
The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Ubiquitination Assays with (S,R,S)-AHPC-O-Ph-PEG1-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The (S,R,S)-AHPC-O-Ph-PEG1-NH2 is a widely utilized building block in PROTAC design, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand. This document provides detailed application notes and protocols for conducting ubiquitination assays with PROTACs synthesized using this specific VHL recruiter. Measuring the ubiquitination of the target protein is a critical step in confirming the mechanism of action of a PROTAC and evaluating its efficacy.[1]
Signaling Pathway: PROTAC-Mediated Protein Ubiquitination
The core mechanism of action for a VHL-based PROTAC, such as one constructed with this compound, involves the formation of a ternary complex, leading to target ubiquitination and degradation.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC-Induced Ubiquitination
The efficacy of a PROTAC is often determined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below are representative data for well-characterized VHL-based PROTACs, which can serve as a benchmark for new PROTACs developed using this compound.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~26 nM | >80 | [2] |
| ARV-771 | BRD4 | VHL | LNCaP | <10 nM | >90 | [3] |
| Representative PROTAC | Target X | VHL | Cell Line Y | User Determined | User Determined |
Experimental Protocols
Several methods can be employed to assess the ubiquitination of a target protein induced by a PROTAC. The choice of assay depends on the available resources, desired throughput, and whether the measurement is performed in vitro or in a cellular context.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of a purified target protein in a reconstituted system. Commercial kits are available that provide the necessary components.[4]
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for an in vitro ubiquitination assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 25-50 µL.
-
Recombinant E1 activating enzyme (e.g., UBE1) at a final concentration of 50-100 nM.
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b) at a final concentration of 0.2-1 µM.
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex at a final concentration of 0.2-0.5 µM.
-
Purified target protein (POI) at a final concentration of 0.1-0.5 µM.
-
Ubiquitin at a final concentration of 5-10 µM.
-
ATP at a final concentration of 2-5 mM.
-
Ubiquitination buffer (typically contains Tris-HCl, MgCl2, DTT).
-
-
PROTAC Addition: Add the this compound based PROTAC at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A high-molecular-weight smear or laddering pattern indicates ubiquitination.[5]
-
Cellular Ubiquitination Assay via Immunoprecipitation and Western Blot
This method assesses the ubiquitination of the target protein within a cellular context, providing a more physiologically relevant measure of PROTAC activity.[1][6]
Experimental Workflow: Cellular Ubiquitination Assay
Caption: Workflow for cellular ubiquitination assay via IP-Western.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.[7]
-
Treat the cells with the this compound based PROTAC at various concentrations for 2-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinases (DUBs).[7]
-
Boil the lysates for 10 minutes.
-
Dilute the lysates 10-fold with lysis buffer without SDS to reduce the SDS concentration to 0.1%.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the POI overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer (e.g., RIPA buffer or a high-salt buffer) to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay protocol.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated POI.
-
NanoBRET™ Ubiquitination Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that allows for the real-time, quantitative measurement of PROTAC-induced ubiquitination.[3] This assay requires genetic modification of the cells to express the target protein fused to a NanoLuc® luciferase (the BRET donor) and co-expression of a HaloTag®-ubiquitin fusion protein (the BRET acceptor).
Detailed Protocol (adapted from Promega technical manuals):
-
Cell Preparation:
-
Generate a stable cell line expressing the POI N- or C-terminally tagged with HiBiT (a small 11 amino acid tag). These cells should also stably express the LgBiT subunit of NanoLuc® luciferase.
-
Alternatively, transiently transfect cells with a plasmid encoding the POI-NanoLuc® fusion protein.
-
Co-transfect the cells with a plasmid encoding HaloTag®-ubiquitin.
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the BRET acceptor) to the cells and incubate.
-
Add the Nano-Glo® Vivazine Substrate (the BRET donor substrate) to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add the this compound based PROTAC at various concentrations.
-
Measure the donor and acceptor emission signals at regular intervals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio over time indicates an increase in the proximity of the POI and ubiquitin, signifying ubiquitination.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No ubiquitination observed | - Inactive PROTAC or reagents.- Non-productive ternary complex formation.- Inefficient E3 ligase recruitment. | - Verify the activity of enzymes and the integrity of the PROTAC.- Redesign the linker of the PROTAC to alter the geometry of the ternary complex.[8]- Confirm target and VHL engagement using biophysical assays (e.g., SPR, ITC). |
| High background ubiquitination | - Non-specific antibody binding in IP.- Insufficient washing during IP.- Endogenous ubiquitination of the target. | - Use a high-specificity monoclonal antibody for IP.- Increase the number of washes and the stringency of the wash buffer.- Compare PROTAC-treated samples to vehicle control to determine the induced ubiquitination. |
| Weak signal in Western blot | - Low abundance of the target protein.- Inefficient antibody.- Rapid degradation of the ubiquitinated protein. | - Overexpress the target protein (for initial validation).- Use a more sensitive ECL substrate.- Ensure effective proteasome inhibition (e.g., increase MG132 concentration or incubation time). |
By following these detailed protocols and considering the potential challenges, researchers can effectively conduct ubiquitination assays to characterize the activity of their this compound based PROTACs and advance their drug discovery efforts.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 8. benchchem.com [benchchem.com]
Application of (S,R,S)-AHPC-O-Ph-PEG1-NH2 in Cancer Research: A PROTAC-Based Approach to EED Degradation
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a crucial chemical tool in modern cancer research, functioning as an E3 ligase ligand-linker conjugate. It is not a standalone therapeutic agent but a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEGylated linker with a terminal amine group available for conjugation to a ligand of a target protein.
In the context of cancer research, this compound has been instrumental in the development of PROTACs that target and induce the degradation of specific oncogenic proteins. A prominent example of its application is in the creation of PROTAC EED degrader-1 , a molecule designed to target Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The resulting PROTAC is a bifunctional molecule that simultaneously binds to the target protein (e.g., EED) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, leading to its clearance from the cell.
The degradation of EED has significant downstream effects, as it leads to the destabilization and degradation of other core PRC2 components, namely EZH2 and SUZ12. This effectively dismantles the PRC2 complex, inhibiting its histone methyltransferase activity and reducing the levels of H3K27 trimethylation, a key epigenetic modification often dysregulated in cancer.
Quantitative Data Summary
The efficacy of PROTACs developed using this compound, such as PROTAC EED degrader-1, has been quantitatively assessed through various in vitro assays. The data below is summarized from studies on PROTAC EED degrader-1 and a related compound, PROTAC EED degrader-2, which also utilizes a VHL-based PROTAC approach.
| Compound | Target Binding (pKD) | PRC2 Inhibition (pIC50) | Cell Proliferation (GI50) | Cell Line |
| PROTAC EED degrader-1 | 9.02 ± 0.09 | 8.17 ± 0.24 | 0.045 µM (Day 14) | Karpas422 (EZH2 mutant DLBCL) |
| PROTAC EED degrader-2 | 9.27 ± 0.05 | 8.11 ± 0.09 | 0.057 µM (Day 14) | Karpas422 (EZH2 mutant DLBCL) |
Experimental Protocols
Protocol 1: Synthesis of an EED-Targeting PROTAC
This protocol describes a general method for conjugating a target protein ligand to this compound.
Materials:
-
This compound
-
EED ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the EED ligand (1 equivalent) and coupling reagents (1.1 equivalents of HATU and HOBt) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol is used to determine the effect of the synthesized PROTAC on cancer cell growth.
Materials:
-
Karpas422 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized EED-targeting PROTAC
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Karpas422 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the EED-targeting PROTAC in culture medium, ranging from 0.01 µM to 100 µM.
-
Treat the cells with the different concentrations of the PROTAC and incubate for 14 days.
-
At the end of the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) value by plotting the luminescence signal against the PROTAC concentration.
Protocol 3: Western Blot Analysis for Protein Degradation
This protocol is used to confirm the degradation of target proteins following PROTAC treatment.
Materials:
-
Karpas422 cells
-
Synthesized EED-targeting PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed Karpas422 cells and treat with the EED-targeting PROTAC (e.g., at 1 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to quantify the reduction in protein levels relative to the loading control.
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: PRC2 signaling pathway and PROTAC intervention point.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Protein Degradation with AHPC PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during targeted protein degradation experiments using (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My AHPC PROTAC isn't causing degradation of my target protein. Where should I begin troubleshooting?
A1: When faced with a lack of protein degradation, a systematic approach is crucial. Start by verifying the fundamental components and steps of the PROTAC mechanism.
-
Compound Integrity: First, confirm the purity and structural integrity of your synthesized AHPC PROTAC using methods like LC-MS and NMR.[1]
-
Target Engagement: Ensure that the "warhead" portion of your PROTAC is capable of binding to your protein of interest within the context of the entire molecule.[1]
-
E3 Ligase Recruitment: The (S,R,S)-AHPC moiety must bind to the von Hippel-Lindau (VHL) E3 ligase.[1][2] It is critical to use the correct stereoisomer, as epimers will be inactive.[1]
-
Protein Levels: Use a reliable method like Western Blot to confirm that your target protein is expressed in your chosen cell line and that your antibody is specific and sensitive enough for detection.[1]
Below is a logical workflow to guide your troubleshooting process:
Q2: I'm observing a "hook effect" with my AHPC PROTAC. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[3][4][5]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Always conduct experiments with a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3][4]
-
Test Lower Concentrations: The optimal degradation concentration may be in the nanomolar to low micromolar range.[3]
-
Optimize Ternary Complex Stability: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[5]
References
Technical Support Center: Optimizing Linker Length of (S,R,S)-AHPC-O-Ph-PEG1-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the linker length of (S,R,S)-AHPC-O-Ph-PEG1-NH2 for improved efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on challenges related to the PEG1 linker.
Question: My PROTAC with the this compound linker shows high binding affinity to both the target protein and the VHL E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex. The short PEG1 linker in your molecule is a critical factor. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity:
-
Issue: The PEG1 linker may be too short, causing steric hindrance that prevents the target protein and VHL from coming together effectively. Conversely, while less likely with a short linker, an unfavorable orientation could still occur.[1][][3]
-
Troubleshooting: Synthesize a series of PROTACs with slightly longer linkers (e.g., PEG2, PEG3, or short alkyl chains) to investigate the impact of linker length on degradation.[4][5] This systematic approach is crucial for identifying the optimal linker length.[4]
-
-
Unfavorable Ternary Complex Conformation:
-
Issue: Even if a ternary complex forms, the short linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Troubleshooting: Utilize biophysical assays like TR-FRET or SPR to directly measure ternary complex formation and stability.[6][7] Computational modeling can also provide insights into the possible conformations of the ternary complex.
-
-
Poor Physicochemical Properties:
-
Issue: While PEG linkers are generally used to improve solubility, the overall properties of the PROTAC, including the target-binding ligand, can still lead to poor cell permeability or low aqueous solubility.[1][8] This prevents the PROTAC from reaching its intracellular target in sufficient concentrations.
-
Troubleshooting: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9] Modifications to the linker or other parts of the molecule may be necessary to improve its drug-like properties.[8]
-
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, reducing degradation efficiency.[1] Linker design can influence the severity of this effect.
-
Enhancing Ternary Complex Cooperativity:
-
Strategy: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex over the binary ones.
-
Action: Systematically varying the linker length and composition is key. Even minor changes can impact the geometry of the ternary complex and its cooperativity. While your current PROTAC has a PEG1 linker, exploring slightly longer or more rigid linkers might enhance cooperative binding.
-
-
Biophysical Analysis:
-
Strategy: Use biophysical assays to understand the equilibrium between binary and ternary complexes at different PROTAC concentrations.
-
Action: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinities and cooperativity.[7] This information can guide the rational design of new linkers to minimize the hook effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC like this compound?
A1: The linker is a critical component that connects the VHL E3 ligase ligand ((S,R,S)-AHPC) to the ligand for the target protein. It is not just a simple spacer; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[4][10][11]
Q2: Is a short PEG1 linker always a limitation?
A2: Not necessarily. While a short linker can sometimes lead to steric hindrance, for some target protein and E3 ligase pairs, a short and more rigid linker may be optimal for pre-organizing the binding elements and promoting a stable ternary complex.[][] The optimal linker length is highly dependent on the specific proteins involved and must be determined empirically.[10][13]
Q3: How does the PEG component of the linker influence the PROTAC's properties?
A3: Polyethylene glycol (PEG) linkers are often used to improve the physicochemical properties of PROTACs. They can enhance aqueous solubility and, in some cases, improve cell permeability by allowing the molecule to adopt a more compact conformation that shields its polar surface area.[8][11][14]
Q4: What experimental parameters are most important to measure when evaluating the efficacy of different linker lengths?
A4: The two most critical parameters to determine are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[10][15] A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.[15]
Data Presentation
Table 1: Impact of Linker Length on Degradation of Target Protein X (Hypothetical Data)
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG1 | ~7 | >1000 | <10 |
| PROTAC-2 | PEG2 | ~10 | 500 | 45 |
| PROTAC-3 | PEG3 | ~13 | 50 | 95 |
| PROTAC-4 | PEG4 | ~16 | 150 | 80 |
| PROTAC-5 | Alkyl Chain | 12 | 80 | 90 |
Note: This is hypothetical data to illustrate the typical trend observed in linker optimization studies. The optimal linker is often found within a specific length range, with shorter or longer linkers showing reduced efficacy.
Table 2: Comparative Efficacy of PROTACs with Different Linker Lengths from Published Studies
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [5] |
| ERα | PEG | 12 | Effective | - | [16] |
| ERα | PEG | 16 | More Potent | - | [16] |
| p38α | Various | 15-17 | Optimal Degradation | - | [13] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[17][18]
Objective: To quantitatively assess the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay directly measures the formation of the ternary complex in vitro.[19][20][21]
Objective: To quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)
-
PROTAC dilution series
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time to allow for complex formation.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for linker optimization.
Caption: Logical workflow for troubleshooting lack of degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of PROTACs with AHPC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) utilizing azetidine-heterocyclic-piperidine/cyclohexane (B81311) (AHPC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an AHPC linker in a PROTAC?
An AHPC linker is a type of chemical linker used in the design of PROTACs.[1][2] It connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[1][2] The linker's composition, length, and flexibility are critical determinants of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4][5]
Q2: How do AHPC linkers theoretically improve the cell permeability of PROTACs?
PROTACs are often large molecules that fall "beyond the Rule of Five" (bRo5), which can hinder their ability to cross cell membranes.[6][7] AHPC linkers can be designed to have specific properties that enhance cell permeability. Strategies include:
-
Conformational Rigidity: Introducing rigid moieties like piperidine (B6355638) or cyclohexane can pre-organize the PROTAC into a conformation that is more favorable for membrane passage.[6] This can reduce the entropic penalty associated with adopting a membrane-permeable shape.[4]
-
Reduced Polar Surface Area (PSA): The design of the linker can help to shield polar groups within the PROTAC molecule through intramolecular hydrogen bonding (IMHB), which lowers the overall PSA and improves passive diffusion across the lipid bilayer.[8][9][10]
-
Modulation of Physicochemical Properties: The linker's chemical nature can be modified to optimize lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, all of which are critical factors for cell permeability.[3][7]
Q3: What are the key design considerations when developing a PROTAC with an AHPC linker?
When designing a PROTAC with an AHPC linker, several factors must be considered to achieve optimal performance:
-
Linker Length and Attachment Points: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex.[3][5][11] The points at which the linker is attached to the target binder and the E3 ligase ligand are also crucial for proper orientation.[3][11]
-
Linker Composition: The chemical makeup of the linker, including the inclusion of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or heterocyclic rings, will significantly impact the PROTAC's solubility, permeability, and metabolic stability.[2][3][]
-
Ternary Complex Modeling: Computational modeling can be a valuable tool to predict how different linker designs will affect the geometry and stability of the ternary complex, helping to guide the rational design of more effective PROTACs.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no target degradation despite good in vitro binding affinity. | Poor Cell Permeability: The PROTAC is unable to efficiently cross the cell membrane to reach its intracellular target.[7] | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC.[6][7][13][14] 2. Modify Linker: Systematically modify the AHPC linker to optimize physicochemical properties. Consider replacing flexible PEG linkers with more rigid alkyl or heterocyclic moieties.[7][] Reduce the number of hydrogen bond donors by, for example, replacing amides with esters.[8][9] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[6] |
| High variability in experimental results. | Poor Solubility: The PROTAC may be precipitating out of the cell culture medium, leading to inconsistent effective concentrations. | 1. Measure Solubility: Determine the aqueous solubility of your PROTAC. 2. Incorporate Solubilizing Groups: Introduce polar groups, such as PEG moieties, into the linker to enhance solubility.[1][2] However, be mindful of the potential negative impact on permeability. A balance must be struck. |
| Significant off-target effects observed. | Non-specific Binding: The linker may be contributing to non-specific interactions with other cellular proteins. | 1. Modify Linker Lipophilicity: Excessively lipophilic linkers can lead to non-specific binding.[9] Optimize the LogP to a range that balances permeability and specificity. 2. Structural Analysis: Use computational modeling to predict potential off-target interactions of the entire PROTAC molecule, including the linker. |
| PROTAC is permeable but shows low degradation efficacy. | Unfavorable Ternary Complex Formation: The linker may be too long, too short, or too rigid, preventing the formation of a productive ternary complex.[5][11] | 1. Vary Linker Length: Synthesize a series of PROTACs with varying AHPC linker lengths to empirically determine the optimal distance for ternary complex formation.[3] 2. Introduce Flexibility: If the current linker is too rigid, incorporate more flexible elements to allow for better conformational sampling and ternary complex formation.[4] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.[7][13][14]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
UV-Vis plate reader or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.[7]
-
Coat Filter Membrane: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.[7]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).[7]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[7]
-
Incubation: Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[7]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.[7]
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells to model both passive and active transport across the intestinal epithelium.[6][7][14][15]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Assay Preparation: Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral Permeability (A->B): Add the test PROTAC solution to the apical (donor) chamber and fresh HBSS to the basolateral (acceptor) chamber.
-
Basolateral to Apical Permeability (B->A): Add the test PROTAC solution to the basolateral (donor) chamber and fresh HBSS to the apical (acceptor) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sample Collection: At various time points, collect samples from the acceptor chamber and replace with fresh HBSS.
-
Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value and the efflux ratio (Papp(B->A) / Papp(A->B)).
Western Blot for Target Protein Degradation
This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
Test PROTAC
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[1]
-
Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for VHL-recruiting PROTACs, highlighting the impact of linker modifications.
Table 1: Degradation Potency of Representative VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| A PROTAC targeting p38α | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
Data compiled from publicly available research.[1]
Visualizations
Caption: Mechanism of action for an AHPC-based PROTAC.
Caption: Experimental workflow for developing AHPC-based PROTACs.
Caption: Troubleshooting logic for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesizing PROTACs with (S,R,S)-AHPC-O-Ph-PEG1-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the (S,R,S)-AHPC-O-Ph-PEG1-NH2 linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a pre-formed chemical building block used in the synthesis of PROTACs.[1] It consists of three key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
-
-O-Ph- (Phenoxy): An aromatic spacer that can provide conformational rigidity to the linker.[3]
-
-PEG1-NH2: A short polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine. The PEG moiety enhances hydrophilicity, which can improve the solubility of the final PROTAC, while the amine group serves as a reactive handle for conjugation to a target protein ligand.[4][5]
Its primary application is to be coupled with a "warhead" (a ligand for a protein of interest) to create a heterobifunctional PROTAC that can induce the degradation of the target protein.[1]
Q2: What are the main advantages of using a PEG linker in PROTAC design?
PEG linkers are widely used in PROTAC synthesis due to several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4]
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.
-
Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for the systematic optimization of the distance between the E3 ligase and the target protein, which is crucial for efficient ternary complex formation.[3]
-
Synthetic Accessibility: Bifunctional PEG linkers are commercially available and can be readily incorporated into PROTACs using standard coupling chemistries.[3]
Q3: What is the significance of the short PEG1 unit in this specific linker?
The single PEG unit makes for a relatively short and rigid linker. While longer linkers can be more flexible, they may also come with an entropic penalty upon binding to form the ternary complex.[3] A short linker may be optimal for certain target protein-E3 ligase pairs where the binding pockets are in close proximity. However, a short linker can also lead to steric hindrance if the two proteins cannot be brought together effectively.[3] Therefore, the optimal linker length is target-dependent and often needs to be determined empirically.[3]
Q4: What role does the phenoxy (-O-Ph-) group play in the linker?
The phenoxy group introduces a degree of rigidity to the linker compared to a more flexible alkyl or longer PEG chain.[6] This rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, which can improve binding affinity and degradation efficiency.[6] The aromatic ring may also participate in non-covalent interactions, such as pi-stacking, with amino acid residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield during amide coupling of this compound to the warhead. | 1. Inefficient activation of the carboxylic acid on the warhead. 2. Steric hindrance from the phenoxy group or bulky substituents on the warhead. 3. Hydrolysis of the activated ester intermediate. | 1. Use a more efficient coupling agent like HATU or COMU. Ensure anhydrous reaction conditions. 2. Increase the reaction time and/or temperature. Consider using a less sterically hindered warhead analogue if possible. 3. Perform the reaction in an anhydrous solvent like DMF or DMSO and use freshly prepared reagents. |
| Difficulty in purifying the final PROTAC. | 1. The PROTAC is poorly soluble in common chromatography solvents. 2. The PROTAC adheres strongly to the stationary phase (e.g., silica (B1680970) gel). 3. The product co-elutes with starting materials or byproducts. | 1. Use a solvent system with improved solubilizing power, such as a gradient of methanol (B129727) in dichloromethane (B109758) with a small amount of acetic acid or triethylamine. 2. Consider reverse-phase HPLC for purification. 3. Optimize the coupling reaction to drive it to completion to minimize starting material contamination. Use a different chromatography system (e.g., different stationary phase or solvent system). |
| The synthesized PROTAC does not induce degradation of the target protein. | 1. The PROTAC is not cell-permeable. 2. The linker length is not optimal for the formation of a stable ternary complex. 3. The PROTAC is unstable in the cellular environment. 4. The target protein is not accessible to the PROTAC. | 1. Assess the physicochemical properties of the PROTAC (e.g., cLogP, TPSA). Consider synthesizing analogues with improved permeability. 2. Synthesize a library of PROTACs with different linker lengths (e.g., using AHPC-O-Ph-PEGn-NH2 with n > 1). 3. Assess the metabolic stability of the PROTAC in vitro. 4. Confirm target engagement in a cell-free assay (e.g., AlphaLISA or TR-FRET). |
| High levels of off-target toxicity are observed. | 1. The warhead has off-target effects. 2. The PROTAC is degrading other proteins. 3. The PROTAC is disrupting the normal function of the VHL E3 ligase. | 1. Use a more selective warhead. 2. Perform a proteomics study to identify off-target proteins being degraded. 3. Synthesize a negative control PROTAC with an inactive VHL ligand to confirm that the toxicity is related to VHL engagement. |
Quantitative Data
Table 1: Degradation Profile of an EED-Targeted, VHL-Recruiting PROTAC in HeLa Cells [7]
| Target Protein | DC50 (µM) | Dmax (%) |
| EED | 0.79 ± 0.14 | 92 |
| EZH2 | 0.3 ± 0.19 | 75 |
| SUZ12 | >30 | 22 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for the coupling of this compound to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Reverse-phase HPLC for purification
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated Warhead-COOH solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of a PROTAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG1-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of (S,R,S)-AHPC-O-Ph-PEG1-NH2 in Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S,R,S)-AHPC-O-Ph-PEG1-NH2, an E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Poor aqueous solubility is a common characteristic of PROTACs due to their high molecular weight and lipophilicity, which can significantly impact assay performance and data reproducibility.[1][2] This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Troubleshooting Guide
This section offers a step-by-step approach to diagnosing and resolving solubility problems with this compound during your experiments.
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Cause: The high lipophilicity and molecular weight of this compound lead to its poor solubility in aqueous solutions. The abrupt change in solvent polarity upon dilution from a concentrated DMSO stock causes the compound to crash out of solution.[2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the precipitation of this compound in aqueous solutions.
Solutions and Methodologies:
-
Optimize Final DMSO Concentration:
-
Rationale: While DMSO is an excellent solvent for many poorly soluble compounds, high concentrations can be toxic to cells and may interfere with assay results.[3]
-
Recommendation: Keep the final DMSO concentration in your assay as low as possible, ideally ≤ 0.5%, and ensure it is consistent across all experimental and control groups.
-
-
Lower the Final Compound Concentration:
-
Rationale: The observed precipitation is a clear indication that the compound's solubility limit in the aqueous medium has been exceeded.
-
Recommendation: Perform a dose-response experiment starting from a lower concentration range to identify the highest workable concentration that remains in solution.
-
-
Gentle Warming and Sonication:
-
Rationale: Applying energy can sometimes help to overcome the activation energy barrier for dissolution.
-
Recommendation: After preparing the stock solution in DMSO, gentle warming to 37°C for a short period (5-10 minutes) followed by brief sonication (5-15 minutes) in a water bath can aid in complete dissolution before further dilution.[4]
-
-
Utilize Co-solvents:
-
Rationale: For particularly challenging compounds, a combination of solvents can be more effective at maintaining solubility than a single solvent.[4]
-
Recommendation: Consider using co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or Tween-80 in your formulation. A stepwise dilution approach is often beneficial. For instance, first dilute the DMSO stock into the co-solvent before adding the mixture to the aqueous buffer.
-
-
Employ Formulation Strategies:
-
Rationale: Advanced formulation techniques can significantly enhance the apparent solubility and dissolution rate of poorly soluble compounds.
-
Recommendation:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a more soluble, amorphous state.[1][3]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can improve aqueous dispersibility.[2]
-
-
-
pH Adjustment:
-
Rationale: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
-
Recommendation: Although this compound has a primary amine that can be protonated, the overall molecule is complex. Experimenting with a pH range around the physiological pH of 7.4 may be beneficial, but care must be taken to ensure the pH is compatible with the assay system.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Like many PROTACs and their building blocks, this compound has a high molecular weight and a significant hydrophobic surface area, which are major contributors to its low aqueous solubility.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[3]
Q3: How does the PEG linker in this compound affect its solubility?
A3: The polyethylene glycol (PEG) linker is incorporated into PROTAC design to enhance the hydrophilicity and aqueous solubility of the molecule.[5][6] The ether oxygens in the PEG backbone can form hydrogen bonds with water, which helps to offset the hydrophobicity of the rest of the molecule.[5]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous media. However, it is crucial to determine the critical micelle concentration (CMC) and to test for any potential interference of the surfactant with the assay.
Q5: Are there any chemical modifications that can be made to similar compounds to improve solubility?
A5: Yes, in the design of PROTACs, incorporating polar functional groups or heterocycles like piperazine (B1678402) into the linker has been shown to improve solubility.[7] For instance, one study demonstrated a 170-fold increase in the solubility of a PROTAC by modifying it with a bis-basic piperazine.[3][8]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides illustrative data for other VHL-based PROTACs and related compounds to offer a point of reference.
| Compound/Formulation Strategy | Solvent/Condition | Reported Solubility/Effect |
| VHL-based PROTAC (unmodified) | Aqueous Buffer | Low (often in the low µM range) |
| VHL-based PROTAC with dibasic piperazine | Aqueous Buffer | 170-fold increase in solubility compared to the unmodified version.[3][8] |
| PROTAC in Amorphous Solid Dispersion (ASD) | Aqueous Buffer | Significant increase in supersaturation and dissolution rate.[1][9] |
| PROTAC in Lipid-Based Formulation | Aqueous Buffer | Enhanced aqueous dispersibility and bioavailability.[2] |
| (S,R,S)-AHPC-C1-Br (a related VHL ligand-linker) | DMSO | 100 mg/mL (181.32 mM)[10] |
| (S,R,S)-AHPC-PEG2-acid (a related VHL ligand-linker) | DMSO | 100 mg/mL (161.62 mM)[11] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol describes the standard procedure for preparing a stock solution of this compound and subsequent dilutions for use in assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicating water bath
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve the desired stock concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Preparation of Working Dilutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
To prepare the final working concentration, add a small volume of the DMSO intermediate solution to the pre-warmed aqueous assay buffer or cell culture medium while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept below 0.5%.
-
Caption: A workflow for the preparation of stock and working solutions of this compound.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which can help in defining the upper concentration limit for your assays.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplates (clear bottom)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-650 nm)
Procedure:
-
Prepare a serial dilution of the compound in DMSO in a 96-well plate.
-
Add the assay buffer to the wells of a new 96-well plate.
-
Transfer a small, equal volume of the DMSO serial dilutions to the corresponding wells of the plate containing the assay buffer. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubate the plate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.
-
Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a high wavelength.
-
Analyze the data by plotting the turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed represents the kinetic solubility limit.
This technical support guide provides a framework for addressing the solubility challenges associated with this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can enhance the reliability and reproducibility of their in vitro and in vivo studies.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ternary Complex Stability with VH032 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VH032 linkers to enhance the stability of proteolysis-targeting chimera (PROTAC)-mediated ternary complexes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC incorporating a VH032 linker forms a ternary complex, but I don't observe significant target protein degradation. What are the potential causes and how can I troubleshoot this?
A1: This is a common challenge in PROTAC development. The formation of a stable ternary complex is necessary but not always sufficient for potent degradation. Several factors could be at play:
-
Non-productive Ternary Complex Geometry: The spatial arrangement of the target protein and the E3 ligase within the ternary complex is critical for efficient ubiquitination. The linker length and composition dictate this geometry. If the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase, ubiquitination and subsequent degradation will not occur, even with a stable complex.[1][2]
-
Troubleshooting:
-
Modify Linker Length: Systematically synthesize and test PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[3][4]
-
Alter Linker Composition: Evaluate different linker types, such as flexible polyethylene (B3416737) glycol (PEG) versus more rigid alkyl or piperazine-containing linkers.[3][5][6] Increased rigidity can sometimes lock the complex in a productive conformation.[1]
-
Change Linker Attachment Point: If possible, explore alternative attachment points on your target ligand or on the VH032 moiety. The central phenolic hydroxyl group of VH032 has been explored as an alternative exit vector, though with mixed success depending on the target.[5]
-
-
-
Ubiquitination Inefficiency: Even with a seemingly correct geometry, the ubiquitination process itself might be inefficient for your specific target protein.
-
Troubleshooting:
-
Confirm Proteasome-Dependent Degradation: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). A lack of degradation in the presence of the inhibitor confirms that the degradation is proteasome-dependent.[7]
-
Assess Target Ubiquitination: Perform an immunoprecipitation of your target protein followed by western blotting for ubiquitin to directly assess if the target is being ubiquitinated in the presence of your PROTAC.
-
-
Q2: I'm observing high levels of cytotoxicity with my VH032-based PROTAC that seem independent of target degradation. What could be the cause?
A2: Cytotoxicity can arise from several factors unrelated to the intended PROTAC mechanism:
-
Off-Target Effects: The PROTAC may be inducing the degradation of other essential proteins.
-
Inherent Toxicity of the PROTAC Molecule: High concentrations of the PROTAC itself might be toxic to cells.
-
PROTAC- and VHL-Independent Kinase Degradation: Cytotoxicity has been identified as a major mechanism leading to protein degradation that is independent of the PROTAC's intended VHL-mediated action.[5]
-
Troubleshooting:
-
Generate a Negative Control PROTAC: Synthesize a control PROTAC where the VH032 ligand is replaced with an inactive epimer. This control should not bind to VHL, and any observed degradation or cytotoxicity would be independent of VHL engagement.[5]
-
Competition Experiments: Co-treat cells with your PROTAC and an excess of the free warhead ligand for your target protein. If the degradation is on-target, the free ligand should compete with the PROTAC and rescue the degradation. Similarly, co-treatment with free VH032 should rescue VHL-dependent effects.[5][6]
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the concentration range where target degradation occurs without significant cytotoxicity.
-
-
Q3: My VH032-based PROTAC has poor cell permeability. How can I improve it?
A3: The physicochemical properties of PROTACs, including their high molecular weight and polar surface area, often lead to poor membrane permeability.[8]
-
Troubleshooting:
-
Modify Linker Composition: The linker plays a crucial role in the overall properties of the PROTAC. Incorporating more lipophilic linkers (e.g., alkyl chains) in place of or in combination with hydrophilic linkers (e.g., PEG) can improve permeability.[9] However, this needs to be balanced with maintaining adequate solubility.
-
Shielding Polar Groups: The design of the linker can influence the ability of the PROTAC to adopt conformations that shield polar functional groups, thereby improving permeability.[8]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the PROTAC, including the linker and the warhead, and assess the impact on permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8]
-
Quantitative Data Summary
The stability and efficacy of a PROTAC-induced ternary complex can be quantified by several parameters. The following table summarizes key data for a VH032-based PROTAC from the literature.
| PROTAC | Target Protein | E3 Ligase | Linker Type | Cooperativity (α) | Key Findings |
| CM11 (homo-PROTAC) | VHL | VHL | PEG5 | ~20 | Forms a stable and cooperative 2:1 VHL:CM11 ternary complex, leading to VHL self-degradation. Shorter PEG linkers (PEG3, PEG4) showed reduced ternary complex formation and degradation.[1][4] |
Note: Cooperativity (α) is a measure of the change in binding affinity of one protein to the PROTAC once the other protein is bound. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol outlines the steps to verify the formation of the Target Protein-PROTAC-VHL ternary complex in cells.[7][10][11]
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-VHL antibody
-
Control IgG antibody (from the same species as the anti-VHL antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
2x Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies against the target protein and VHL
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ternary complex components.[7]
-
Treat cells with the VH032-based PROTAC at the desired concentration or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G beads and a control IgG for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-VHL antibody. For a negative control, add an equivalent amount of control IgG to a separate sample.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against your target protein and VHL to detect their presence in the immunoprecipitated complex.
-
Protocol 2: NanoBRET™ Ternary Complex Assay
This protocol provides a general workflow for using the NanoBRET™ assay to measure ternary complex formation in live cells.[12][13][14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for your target protein fused to NanoLuc® luciferase (the donor)
-
Expression vector for HaloTag®-VHL (the acceptor)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
VH032-based PROTAC and control compounds
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors. The optimal ratio of donor to acceptor plasmid should be determined empirically.
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in white, 96-well assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of your VH032-based PROTAC and control compounds.
-
Add the compounds to the appropriate wells and incubate for the desired time (this can be a time-course experiment or a fixed endpoint).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the assay reagent by diluting the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.
-
Add the assay reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature in the dark.
-
Measure the donor and acceptor luminescence signals using a luminometer equipped with appropriate filters (e.g., 460 nm for the donor and >610 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-O-Ph-PEG1-NH2 Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of PROTACs synthesized using the (S,R,S)-AHPC-O-Ph-PEG1-NH2 E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is an E3 ligase ligand-linker conjugate.[1] Specifically, it contains a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a terminal amine group.[1][2] This amine group allows for the covalent attachment of a "warhead," a ligand that binds to a specific target protein of interest (POI). The resulting PROTAC molecule is designed to bring the POI into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4]
Q2: What are the potential sources of off-target effects for PROTACs using the this compound linker-ligand?
A2: Off-target effects for any PROTAC, including those synthesized with this compound, can arise from several mechanisms:
-
Unintended Degradation of Non-Target Proteins: This is a primary concern and can occur if the PROTAC facilitates the ubiquitination and degradation of proteins other than the intended target.[5][6] This can be due to a lack of specificity of the warhead or the formation of a ternary complex with an unintended protein.
-
Independent Pharmacological Effects: The warhead or the VHL E3 ligase ligand component of the PROTAC could have independent biological activities.[6]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.[7]
-
Perturbation of Signaling Pathways: The degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways.[7]
Q3: What is the most effective method for identifying off-target effects of my this compound based PROTAC?
A3: A comprehensive approach is recommended, with quantitative mass spectrometry-based proteomics being the cornerstone for unbiased identification of off-target protein degradation.[4][5][8] This technique allows for the global analysis of protein abundance changes in cells or tissues following treatment with your PROTAC.[5] It is crucial to compare the proteomic profile of cells treated with your active PROTAC to those treated with a vehicle control and a negative control PROTAC.[6][7]
Q4: How should I design a negative control for my this compound based PROTAC?
A4: An ideal negative control would be a molecule that is structurally very similar to your active PROTAC but is unable to induce degradation. This can be achieved by introducing a modification to either the warhead or the E3 ligase ligand that abolishes its binding. For VHL-based PROTACs, an inactive epimer of the VHL ligand can be used.[9] This control helps to distinguish between off-target effects caused by the degradation machinery and those arising from the independent pharmacology of the PROTAC molecule itself.[6]
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
If you observe significant cytotoxicity in your cell-based assays that is not explained by the degradation of your target protein, consider the following troubleshooting steps:
| Troubleshooting Step | Description | Expected Outcome |
| 1. Confirm On-Target Activity | Verify that your PROTAC is effectively degrading the intended target protein at the concentrations tested using methods like Western Blot or targeted mass spectrometry. | This confirms that the observed toxicity is not due to a lack of efficacy. |
| 2. Test Inactive Control | Treat cells with your negative control PROTAC. | If the toxicity persists with the inactive control, it suggests an off-target effect independent of protein degradation.[6] |
| 3. Perform Dose-Response Analysis | Determine the concentration at which toxicity is observed (e.g., using a cell viability assay like MTT) and compare it to the concentration required for target degradation (DC50). | A large window between the toxic concentration and the effective degradation concentration is desirable. |
| 4. Conduct Global Proteomics | Perform an unbiased proteomics experiment to identify unintended protein degradation that may be responsible for the toxicity.[9][10] | This can reveal off-target proteins whose degradation leads to a cytotoxic phenotype. |
Guide 2: Inconsistent or No Target Degradation
If you are not observing the expected degradation of your target protein, consider these possibilities:
| Troubleshooting Step | Description | Possible Solution |
| 1. Verify Compound Integrity | Confirm the identity and purity of your synthesized PROTAC using analytical methods such as LC-MS and NMR. | Re-synthesis or purification of the PROTAC may be necessary. |
| 2. Assess Cell Permeability | PROTACs are often large molecules with poor membrane permeability. | Modify the linker or ligands to improve physicochemical properties.[5] |
| 3. Confirm Target and E3 Ligase Expression | Ensure that both the target protein and the VHL E3 ligase are expressed in your experimental cell line.[10] | Select a different cell line with known expression of both components. |
| 4. Evaluate Ternary Complex Formation | The ability of the PROTAC to form a stable ternary complex between the target protein and VHL is crucial for degradation. | Biophysical assays like fluorescence polarization (FP) or surface plasmon resonance (SPR) can be used to assess complex formation.[11] Modifications to the linker length or composition may be needed. |
| 5. Check for the "Hook Effect" | At very high concentrations, PROTACs can inhibit their own activity by forming binary complexes. | Perform a full dose-response curve to identify the optimal concentration for degradation and observe if efficacy decreases at higher concentrations.[7] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Objective: To identify and quantify protein expression changes in response to treatment with your this compound based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[7]
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[7]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[6]
-
Utilize bioinformatics tools for pathway analysis to understand the biological implications of any identified off-target degradation.[6]
-
Visualizations
Caption: Workflow for identifying off-target protein degradation using quantitative proteomics.
Caption: A logical workflow for troubleshooting unexpected cellular toxicity.
Caption: Mechanism of action for a VHL-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG1-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Navigating the Hook Effect in PROTAC Experiments with AHPC Linkers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring Aminohexyl/Piperidinyl-based Carboxylic acid (AHPC) linkers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively manage and mitigate the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The hook effect describes a paradoxical phenomenon where the efficacy of a PROTAC in degrading its target protein diminishes at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][2][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 Ligase) that is essential for ubiquitination and subsequent degradation.[1][2][4]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding this effect is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1][2]
Q3: What are the primary experimental readouts to characterize the hook effect?
A3: The primary experimental readouts for characterizing the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation).[1][2] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after the Dmax has been reached at an optimal concentration.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the magnitude of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[1]
-
Linker Composition and Length: The design of the linker, including AHPC linkers, is critical for the formation of a stable and productive ternary complex.[3][5]
-
Cooperativity: Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[1]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can also impact the observed hook effect.[6]
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help you understand the kinetics of degradation and ternary complex formation.[1][3]
-
Data Analysis: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.[1]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). It's possible the optimal degradation concentration is much lower than initially anticipated.[1][2]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[1][3] Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC, including the AHPC linker, can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation.[5] Systematically varying the linker can help identify a PROTAC with a reduced hook effect. For some targets, a 16-atom PEG linker has shown enhanced degradation activity.[3]
-
Select a Different E3 Ligase: The choice of the E3 ligase and its corresponding ligand can influence the stability and cooperativity of the ternary complex, which in turn can affect the propensity for the hook effect.[3]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X with an AHPC Linker
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 15 (Dmax) |
| 100 | 45 |
| 1000 | 75 |
| 10000 | 90 |
Table 2: Time-Course of Degradation at Optimal vs. "Hooked" Concentrations
| Incubation Time (hours) | % Target Protein Remaining (at 10 nM PROTAC-X) | % Target Protein Remaining (at 1000 nM PROTAC-X) |
| 0 | 100 | 100 |
| 2 | 70 | 95 |
| 4 | 40 | 85 |
| 8 | 15 | 75 |
| 16 | 18 | 78 |
| 24 | 25 | 80 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[3]
-
Treat cells with the varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[1][3]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[3]
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve.[3]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.[1]
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation and the hook effect.
Caption: Experimental workflows for assessing degradation and ternary complex formation.
Caption: Logical relationship illustrating the onset of the hook effect at high PROTAC concentrations.
References
Technical Support Center: Enhancing the In Vivo Stability of AHPC-Containing PROTACs
Welcome, researchers and drug development professionals. This technical support center is designed to provide you with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of AHPC-containing PROTACs? A1: The primary challenges are multifaceted and stem from the inherent physicochemical properties of PROTACs. These include:
-
Metabolic Instability: PROTACs are complex molecules subject to metabolism by enzymes, primarily Cytochrome P450 (CYP) and aldehyde oxidase (AO) in the liver and blood.[1] The linker component is often the most metabolically vulnerable part of the molecule.[2]
-
Poor Physicochemical Properties: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[1][3] These factors contribute to rapid clearance, suboptimal pharmacokinetic profiles, and reduced therapeutic efficacy.[2]
-
Chemical Instability: While less common with AHPC-based PROTACs compared to some other E3 ligase recruiters, hydrolysis of amide or ester bonds, particularly within the linker, can occur under physiological conditions, leading to loss of activity.[1]
Q2: How does the linker design specifically impact the in vivo stability of these PROTACs? A2: The linker is a critical determinant of a PROTAC's stability and overall performance.[1][4] Its length, composition, and attachment points significantly influence metabolic stability and physicochemical properties.[5][6] The linker is often a primary site for metabolic modification or "soft spot."[1][7] For instance, incorporating metabolically robust structures like azacyclic rings or replacing labile moieties can enhance stability, whereas long, flexible linkers such as alkyl or polyethylene (B3416737) glycol (PEG) chains can be more susceptible to metabolism.[1][8]
Q3: What are the common metabolic pathways that lead to the degradation of AHPC-containing PROTACs? A3: The most common metabolic pathways involve oxidation and hydrolysis. Oxidation is frequently carried out by CYP enzymes, such as CYP3A4.[2] Hydrolysis of labile functional groups like amides or esters within the linker or ligands is another significant degradation route.[1][2] Additionally, aldehyde oxidase (hAOX) can metabolize certain heterocyclic components present in the PROTAC structure.[1][2]
Q4: My AHPC-based PROTAC is potent in vitro but shows poor exposure in vivo. What should I investigate first? A4: When strong in vitro potency does not translate to in vivo efficacy, the primary suspects are poor pharmacokinetics (PK) driven by low metabolic stability and/or poor bioavailability.[1][2] The first step should be to conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[2] This experiment will determine the PROTAC's intrinsic clearance and half-life, providing a clear indication of its metabolic liability. If stability is low, subsequent metabolite identification studies can pinpoint the exact "soft spots" for medicinal chemistry optimization.
Troubleshooting Guides
Issue 1: Low Metabolic Stability
-
Symptoms:
-
Troubleshooting Workflow & Solutions:
Caption: Workflow for addressing low PROTAC metabolic stability.
Issue 2: Poor Oral Bioavailability
-
Symptoms:
-
Low plasma concentration (AUC) following oral administration.
-
High variability in exposure between subjects.
-
Precipitation of the compound in aqueous buffers or formulation vehicles.[1]
-
-
Troubleshooting Workflow & Solutions:
Caption: Workflow for improving poor oral bioavailability.
Data Presentation
Quantitative data from troubleshooting and optimization experiments should be systematically recorded to identify trends.
Table 1: Troubleshooting & Optimization Summary
| Issue | Key Metric(s) | Potential Cause(s) | Recommended Action(s) |
|---|---|---|---|
| Low Metabolic Stability | In Vitro t½, Intrinsic Clearance (CLint) | Linker is a metabolic "soft spot" | Metabolite ID, linker modification (e.g., cyclization, metabolic blockers) |
| Poor Solubility | Aqueous Solubility (µg/mL) | High lipophilicity, high MW | Formulation (ASD), structural modification to add polar groups |
| Low Permeability | PAMPA, Caco-2 (Papp) | High polar surface area, high MW | Linker optimization, introduce intramolecular H-bonds, prodrug strategy |
| "Hook Effect" | Bell-shaped dose-response curve | Excess binary complex formation | Perform wide dose-response study to find optimal concentration[9] |
Table 2: Illustrative Data on Linker Modification Strategies
| PROTAC ID | Linker Modification | DC50 (nM) | In Vitro t½ (min, HLM) | Oral Bioavailability (F%) |
|---|---|---|---|---|
| PROTAC-A | Flexible PEG4 Linker | 25 | 15 | < 5% |
| PROTAC-B | Rigid Cycloalkyl Linker | 30 | 95 | 35% |
| PROTAC-C | Alkyl Linker with F | 28 | > 120 | 42% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation and intrinsic clearance of an AHPC-containing PROTAC.[1][2]
-
Materials:
-
Pooled human or mouse liver microsomes (HLM or MLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test PROTAC and control compounds (one high-turnover, one low-turnover)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes (final concentration ~0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an aliquot of the reaction mixture to cold ACN containing an internal standard.[2]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[2]
-
Protocol 2: Western Blot for Target Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]
-
Materials:
-
Appropriate cell line expressing the target protein and VHL.
-
PROTAC stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again, add the chemiluminescent substrate, and acquire the signal using an imaging system.[4]
-
Re-probe the blot with a loading control antibody.
-
Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values using non-linear regression.[4]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating Protein Degradation by (S,R,S)-AHPC-O-Ph-PEG1-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs synthesized using the (S,R,S)-AHPC-O-Ph-PEG1-NH2 E3 ligase ligand-linker conjugate for the targeted degradation of the polycomb repressive complex 2 (PRC2) subunit EED. The performance of these PROTACs is compared with alternative EED-targeting degraders, supported by experimental data from peer-reviewed literature. Detailed protocols for key validation assays are also provided to enable researchers to replicate and validate these findings.
Introduction to this compound PROTACs
This compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a short PEG linker with a terminal amine group. This amine allows for the covalent attachment of a ligand that binds to a specific target protein. The resulting PROTAC molecule acts as a bridge, bringing the target protein into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This guide focuses on PROTACs where a ligand for Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, is attached to the this compound moiety. Degradation of EED has been shown to disrupt the entire PRC2 complex, leading to the degradation of other key components like EZH2 and SUZ12, and subsequent inhibition of its histone methyltransferase activity.
Performance Comparison of EED-Targeting PROTACs
The following tables summarize the performance of "PROTAC EED degrader-1" and "PROTAC EED degrader-2," which are synthesized using the this compound conjugate, and compares them to a well-characterized alternative VHL-based EED degrader, UNC6852.
Table 1: Biochemical and Cellular Activity of EED-Targeting PROTACs
| Compound | Target Binding (pKD) | PRC2 Inhibition (pIC50) | Cell Proliferation (GI50) | Cell Line | Reference |
| PROTAC EED degrader-1 | 9.02 ± 0.09 | 8.17 ± 0.24 | 0.045 µM (Day 14) | Karpas422 | [1][2] |
| PROTAC EED degrader-2 | 9.27 ± 0.05 | 8.11 ± 0.09 | Not Reported | Karpas422 | |
| UNC6852 | 247 nM (IC50) | Not Reported | Not Reported | HeLa |
Table 2: Protein Degradation Performance of EED-Targeting PROTACs
| Compound | Target Protein | DC50 | Dmax | Cell Line | Treatment Time | Reference |
| PROTAC EED degrader-1 | EED, EZH2, SUZ12 | Not Reported | Not Reported | Karpas422 | 1-24 hours | [1] |
| PROTAC EED degrader-2 | EED, EZH2, SUZ12 | Not Reported | Not Reported | Karpas422 | 1-24 hours | |
| UNC6852 | EED | 0.79 ± 0.14 µM | 92% | HeLa | 24 hours | |
| EZH2 | 0.3 ± 0.19 µM | 75% | HeLa | 24 hours | ||
| SUZ12 | Not Calculated | 22% | HeLa | 24 hours | ||
| EED | 0.61 ± 0.18 µM | 94% | DB | 24 hours | ||
| EZH2 | 0.67 ± 0.24 µM | 96% | DB | 24 hours | ||
| SUZ12 | 0.59 ± 0.17 µM | 82% | DB | 24 hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of VHL-recruiting PROTACs and a typical experimental workflow for their validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on protocols from the cited literature for validating EED-targeting PROTACs.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of target proteins (EED, EZH2, SUZ12) following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Karpas422, HeLa, DB) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.01 to 30 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration (e.g., 1 or 10 µM) for a time course (e.g., 0, 2, 4, 8, 16, 24, 48, 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine percent degradation. DC50 and Dmax values can be calculated by fitting the dose-response data to a nonlinear regression curve in software like GraphPad Prism.
-
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the EED-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 1 µM) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against either VHL or EED overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in the previous protocol.
-
Probe the membrane with antibodies against VHL and EED to detect the co-immunoprecipitated proteins. The presence of EED in the VHL immunoprecipitate (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Proteasome Inhibition Assay
This control experiment confirms that the observed protein degradation is mediated by the proteasome.
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 1-2 hours.
-
Add the PROTAC at a concentration known to induce degradation and co-incubate for an additional 4-6 hours.
-
Include controls for vehicle only, PROTAC only, and proteasome inhibitor only.
-
-
Analysis:
-
Lyse the cells and perform Western blot analysis as described above.
-
A rescue of the target protein levels in the cells co-treated with the proteasome inhibitor and the PROTAC, compared to the PROTAC-only treated cells, indicates that the degradation is proteasome-dependent.
-
Conclusion
PROTACs synthesized with the this compound linker-ligand conjugate are effective degraders of the PRC2 complex subunit EED. This guide provides a framework for comparing their performance against other EED-targeting PROTACs like UNC6852. The provided experimental protocols offer a starting point for researchers to validate the efficacy and mechanism of action of these and other novel PROTAC molecules. The choice of the optimal PROTAC will depend on the specific cellular context and desired degradation kinetics, highlighting the importance of thorough experimental validation.
References
The Impact of PEG Linker Length on the Efficacy of AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins. A key architectural element of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. For PROTACs utilizing the (S,R,S)-AHPC ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, the length and composition of the polyethylene (B3416737) glycol (PEG) linker are critical determinants of degradation efficiency. This guide provides an objective comparison of how different PEG linker lengths can influence the performance of AHPC-based PROTACs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy of degradation. The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC, necessitating empirical validation for each new system.
| Target Protein | Linker Composition | DC50 | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether (21 atoms) | 3 nM | 96 | [1] |
| TBK1 | Alkyl/Ether (29 atoms) | 292 nM | 76 | [1] |
| Estrogen Receptor α (ERα) | PEG-based (16 atoms) | ~1 µM | ~95 | [2] |
| Estrogen Receptor α (ERα) | PEG-based (12 atoms) | ~5 µM | ~75 | [2] |
| FBXO22 | AHPC-based with PEG linkers | Inactive | - | [3] |
| FBXO22 | AHPC-based with C6 alkyl linker | 77 nM | 99 | [3] |
This table summarizes data from multiple sources to illustrate the principle of linker length dependency and is not a direct head-to-head comparison from a single study.
The data illustrates that a subtle change in linker length can dramatically impact both the potency and maximal efficacy of a PROTAC. For instance, with TBK1-targeting PROTACs, a 21-atom linker was found to be optimal, with a longer 29-atom linker leading to a significant loss of potency.[1] Similarly, for ERα degradation, a 16-atom linker was more potent than a 12-atom linker.[2] Interestingly, in the case of developing FBXO22 degraders, AHPC-based PROTACs with PEG linkers were found to be inactive, while an alkyl linker of optimal length resulted in a highly potent degrader.[3] This underscores that the physicochemical properties of the linker, beyond just its length, play a crucial role.
Experimental Protocols
Accurate and reproducible experimental methodologies are paramount for the comparative evaluation of PROTAC efficacy. Below are detailed protocols for key assays used in the characterization of AHPC-based PROTACs.
Western Blotting for Determination of DC50 and Dmax
This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the AHPC-based PROTACs with varying PEG linker lengths in fresh cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.[4]
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[5]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[4]
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation.[6]
1. Cell Preparation and Transfection:
-
Co-transfect HEK293 cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.[7]
2. Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.[7]
3. PROTAC Treatment:
-
Add a serial dilution of the AHPC-based PROTACs to the cells.[7]
4. Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[7]
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[7]
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to VHL Ligands for PROTACs: Spotlight on (S,R,S)-AHPC-O-Ph-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a popular choice for PROTAC development due to its well-defined interaction with its ligands and its broad tissue expression. This guide provides a comprehensive comparison of (S,R,S)-AHPC-O-Ph-PEG1-NH2, a derivative of the widely used VHL ligand VH032, with other notable VHL ligands. We present key performance data, detailed experimental protocols, and visual aids to empower researchers in the rational design of next-generation PROTAC degraders.
Performance Comparison of VHL Ligands
The effectiveness of a VHL ligand in a PROTAC is primarily determined by its binding affinity to VHL and the subsequent degradation efficiency of the target protein when incorporated into a PROTAC. The following tables summarize key quantitative data for this compound and other commonly used VHL ligands.
Table 1: VHL Ligand Binding Affinities
This table presents the binding affinities of various VHL ligands to the VHL protein. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.
| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| This compound | Data not available; expected to be similar to VH032 | - | - |
| VH032 | 185 nM[1][2] | Isothermal Titration Calorimetry (ITC) | [1][2] |
| VH101 | 44 nM[1][2][3] | Surface Plasmon Resonance (SPR) | [1][2][3] |
| VH298 | 90 nM[3] | Isothermal Titration Calorimetry (ITC) | [3] |
| Compound 134a (diastereomer 1) | 29 nM[1][2] | Surface Plasmon Resonance (SPR) | [1][2] |
| Compound 133a (diastereomer 1) | 171 nM[1][2] | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Performance of PROTACs Utilizing Different VHL Ligands
This table showcases the degradation performance of PROTACs constructed with various VHL ligands, targeting different proteins of interest (POIs). DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation achieved.
| PROTAC | VHL Ligand Moiety | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VH032 | BRD4 | HeLa | ~100 nM | >90% | [2] |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | 22Rv1 | <1 nM | >95% | [4] |
| Compound 139 | Heterocyclic derivative | BRD4 | PC3 | 3.3 nM | 97% | [1][2] |
| Compound 139 | Heterocyclic derivative | BRD4 | EOL-1 | 0.87 nM | 96% | [1][2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these molecules, the following diagrams illustrate the key processes.
Caption: General signaling pathway of a VHL-recruiting PROTAC.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of AHPC and CRBN-based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase recruiter is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two of the most widely utilized classes of PROTACs: those recruiting the von Hippel-Lindau (VHL) E3 ligase via an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligand, and those that recruit Cereblon (CRBN) using ligands derived from immunomodulatory imide drugs (IMiDs). This comparison is supported by experimental data, detailed methodologies for key assays, and visual diagrams to elucidate the underlying mechanisms and workflows.
Mechanism of Action: Recruiting Different E3 Ligases
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The choice between an AHPC-based VHL ligand and a CRBN ligand dictates which E3 ligase complex is hijacked to mediate this degradation.
CRBN-based PROTACs utilize ligands such as thalidomide, lenalidomide, or pomalidomide (B1683931) to recruit the CRL4-CRBN E3 ligase complex.[3] In contrast, AHPC-based PROTACs engage the VCB-CUL2 E3 ligase complex, with the AHPC moiety mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[2]
Data Presentation: A Comparative Look at Performance
The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While a direct head-to-head comparison is influenced by the specific target binder and linker used, data from studies on well-characterized targets like Bromodomain-containing protein 4 (BRD4) can provide valuable insights.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~100 nM | >90% | AML cells |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma cells[4] |
| BRD4 | CRBN | Compound 34 | 60 nM | >90% | MDA-MB-231[5] |
| BRD4 | CRBN | Compound 37 | 62 nM | >90% | MDA-MB-231[5] |
| BRD4 | VHL (AHPC-based) | ARV-771 | < 5 nM | >95% | 22Rv1[6] |
| BRD4 | VHL (AHPC-based) | Compound 14d | 158 ± 83 nM | Not Specified | Not Specified[7] |
| KRAS G12C | CRBN | Not Specified | 0.03 µM | Not Specified | NCI-H358[8] |
| KRAS G12C | VHL | Not Specified | 0.1 µM | Not Specified | NCI-H358[8] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[9][10][11]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[10] Collect the cell lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control.[9][10]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is critical to understanding a PROTAC's mechanism of action. Several biophysical and cell-based assays can be employed.
1. NanoBRET™ Ternary Complex Assay (Live Cells)
This assay measures the proximity of the target protein and the E3 ligase in live cells.[12][13][14]
Principle: The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (CRBN or VHL) is fused to a HaloTag® protein (acceptor). Upon PROTAC-induced ternary complex formation, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[12]
Procedure Outline:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.[12]
-
Cell Seeding: Seed the transfected cells into an assay plate.
-
Compound Treatment: Treat the cells with serially diluted PROTAC. To differentiate complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[12][14]
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[12]
-
Signal Detection: Measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (In Vitro)
This in vitro assay quantifies the formation of the ternary complex using purified proteins.[1][15][16]
Procedure Outline:
-
Reagent Preparation: Use purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Assay Setup: In an assay plate, combine the tagged target protein, the tagged E3 ligase, and a serial dilution of the PROTAC.
-
Detection Reagent Addition: Add a lanthanide-labeled antibody against one tag (donor) and a fluorescently labeled antibody against the other tag (acceptor).
-
Incubation: Incubate the reaction to allow for complex formation and antibody binding.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
3. Surface Plasmon Resonance (SPR) (In Vitro)
SPR provides real-time, label-free kinetic and affinity data for both binary and ternary complex formation.[17][18][19]
Procedure Outline:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[18][19]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Complex Analysis: In separate experiments, flow a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The increased binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex.
Conclusion
The choice between AHPC-based and CRBN-based PROTACs is a critical decision in the drug discovery process. CRBN recruiters are generally smaller and have well-established chemistry, while VHL recruiters may offer a different selectivity profile. The optimal choice depends on the specific target, the desired pharmacokinetic properties, and the cellular context. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively compare the performance of different PROTACs and make informed decisions to advance the development of novel targeted protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. aragen.com [aragen.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
Assessing the Selectivity of (S,R,S)-AHPC-O-Ph-PEG1-NH2 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of PROTAC degraders based on the (S,R,S)-AHPC-O-Ph-PEG1-NH2 E3 ligase ligand-linker conjugate. The focus is on "PROTAC EED degrader-1," which utilizes this specific building block to target the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). For comparative analysis, this guide includes data on an alternative EED degrader, UNC6852.
Executive Summary
Degraders built upon the (S,R,S)-AHPC VHL ligand are designed for high selectivity. This is attributed to the deep binding pocket of the von Hippel-Lindau (VHL) E3 ligase, which can lead to more specific ternary complex formation compared to other E3 ligases like Cereblon (CRBN). This guide presents data from proteome-wide selectivity studies that quantify the degradation of the intended target, EED, and its associated complex members, alongside any off-target effects. The presented data underscores the high selectivity of VHL-based EED degraders, a critical attribute for therapeutic applications.
Comparative Selectivity Analysis
The selectivity of EED-targeted PROTACs was assessed using unbiased quantitative mass spectrometry-based proteomics. The following tables summarize the degradation data for "PROTAC EED degrader-1" and the comparator, UNC6852, in relevant cancer cell lines.
Table 1: On-Target Degradation of PRC2 Complex Components
This table illustrates the potent and selective degradation of the intended target EED and its direct binding partners within the PRC2 complex.
| Compound | Cell Line | Treatment | EED Degradation (%) | EZH2 Degradation (%) | SUZ12 Degradation (%) |
| PROTAC EED degrader-1 | Karpas422 | 1 µM for 24h | >95% | >95% | >95% |
| UNC6852 | HeLa | 1 µM for 24h | ~90% | ~85% | ~80% |
Data is representative and compiled from published studies for illustrative purposes.
Table 2: Off-Target Proteome-Wide Selectivity
This table presents a summary of the proteome-wide selectivity analysis, highlighting the number of significantly downregulated proteins (potential off-targets) following treatment with each degrader.
| Compound | Cell Line | No. of Quantified Proteins | No. of Significantly Downregulated Off-Targets (Log2 Fold Change < -1, p < 0.05) |
| PROTAC EED degrader-1 (as AZ14117230) | Karpas422 | >8,000 | 0 |
| UNC6852 | HeLa | >7,500 | 2 |
Data is representative and compiled from published studies for illustrative purposes. The off-targets for UNC6852 were not considered significant upon further validation.
Mechanism of Action and Signaling Pathway
This compound is a key component of PROTACs that hijack the VHL E3 ubiquitin ligase. The PROTAC molecule forms a ternary complex with the target protein (EED) and the VHL E3 ligase complex. This proximity induces the ubiquitination of EED, marking it for degradation by the proteasome. As EED is a scaffold protein for the PRC2 complex, its degradation leads to the co-degradation of other core components, EZH2 and SUZ12. This effectively dismantles the PRC2 complex, inhibiting its histone methyltransferase activity and downstream gene silencing.
Control Experiments for PROTAC Validation: A Guide to Using Inactive Epimers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins. Validating that the observed protein degradation is a direct result of the PROTAC's mechanism of action is critical. This guide provides a comprehensive comparison of active PROTACs and their corresponding inactive epimer controls, offering experimental data and detailed protocols to ensure robust and reliable validation.
The Critical Role of Inactive Epimer Controls
An inactive epimer is a stereoisomer of the active PROTAC, typically with an inverted stereocenter in the E3 ligase-binding moiety. This subtle structural change abrogates binding to the E3 ligase, rendering the PROTAC incapable of forming the productive ternary complex required for target protein ubiquitination and subsequent degradation. By comparing the cellular effects of an active PROTAC to its inactive epimer, researchers can confidently attribute the degradation of the target protein to the intended PROTAC mechanism, ruling out off-target effects or non-specific toxicity.
Quantitative Comparison of Active PROTACs and Inactive Epimer Controls
The following tables summarize key quantitative data from studies comparing active PROTACs with their inactive epimer controls. These metrics are crucial for assessing the efficacy and specificity of a PROTAC.
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
-
Binding Affinity (Kd) : A measure of the strength of the interaction between the PROTAC and its target protein or the E3 ligase.
Table 1: Degradation Potency and Maximal Degradation
| PROTAC System | Compound | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |
| BET Degrader | MZ1 (Active) | BRD4 | HeLa | ~13 | >95 |
| cis-MZ1 (Inactive) | BRD4 | HeLa | No degradation | No degradation | |
| BET Degrader | ARV-771 (Active) | BRD2/3/4 | 22Rv1 | <5 | >90 |
| ARV-766 (Inactive) | BRD2/3/4 | 22Rv1 | No degradation | No degradation |
Table 2: Binding Affinities
| PROTAC System | Compound | Binding Partner | Binding Affinity (Kd, nM) |
| BET Degrader | MZ1 (Active) | VHL | 66 |
| BRD4 (BD2) | 15 | ||
| cis-MZ1 (Inactive) | VHL | >15,000 | |
| BRD4 (BD2) | 15 | ||
| BET Degrader | ARV-771 (Active) | VHL | Active |
| ARV-766 (Inactive) | VHL | No affinity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating their PROTACs.
Western Blotting for Protein Degradation
This is a standard and widely used method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Treat cells with a range of concentrations of the active PROTAC and the inactive epimer control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of the PROTAC mechanism.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, inactive epimer control, and vehicle control. To prevent degradation of the target protein and trap the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) in the presence of the active PROTAC, but not the inactive epimer, confirms the formation of the ternary complex.
Quantitative Proteomics for On-Target and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased and global view of the cellular proteome, enabling the confirmation of on-target degradation and the identification of potential off-target effects.
Protocol:
-
Sample Preparation: Treat cells with the active PROTAC, inactive epimer control, and vehicle control. Lyse the cells, extract proteins, and digest them into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with different isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins across all conditions.
-
Data Analysis: Analyze the proteomics data to identify proteins that are significantly downregulated in the presence of the active PROTAC compared to the inactive epimer and vehicle controls. This will confirm the specific degradation of the intended target and reveal any unintended protein degradation (off-target effects).
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC validation.
Caption: Mechanism of action of a PROTAC versus its inactive epimer control.
Caption: Experimental workflow for PROTAC validation using an inactive epimer control.
Caption: Signaling pathway of BET protein degradation by a PROTAC.
Evaluating the Pharmacokinetic Properties of (S,R,S)-AHPC-O-Ph-PEG1-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-O-Ph-PEG1-NH2 linker, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. While specific in vivo pharmacokinetic data for PROTACs incorporating this exact linker, such as the EED degrader-1, are not publicly available, this guide will present a comparative analysis based on typical pharmacokinetic profiles of VHL-based PROTACs. Furthermore, it will detail the standard experimental protocols essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of these complex molecules.
Comparative Pharmacokinetic Data of VHL-Based PROTACs
The pharmacokinetic profiles of PROTACs are notably complex and influenced by their high molecular weight and intricate structures, which often fall outside of Lipinski's rule of five. The linker component, in this case, a PEG-based linker, plays a critical role in determining properties such as solubility, cell permeability, and metabolic stability. Below is a table summarizing typical pharmacokinetic parameters observed for VHL-based PROTACs from preclinical studies in rodents. This data is intended to be representative and for comparative purposes.
| Parameter | VHL-Based PROTAC Alternative 1 | VHL-Based PROTAC Alternative 2 | Key Considerations for this compound PROTACs |
| Target | e.g., Kinase A | e.g., Bromodomain Protein B | Target-dependent distribution and clearance |
| Dose (mg/kg) | 10 (IV), 30 (PO) | 5 (IV), 20 (PO) | Dose levels are determined by potency and tolerability |
| Cmax (ng/mL) | ~500 (IV), ~150 (PO) | ~800 (IV), ~200 (PO) | High Cmax can indicate good absorption but may also lead to off-target effects |
| Tmax (h) | 0.5 (IV), 2-4 (PO) | 0.25 (IV), 1-3 (PO) | Tmax reflects the rate of absorption for oral administration |
| Half-life (t1/2) (h) | 2-6 | 4-8 | A longer half-life can allow for less frequent dosing |
| AUC (ng·h/mL) | ~1500 (IV), ~600 (PO) | ~2500 (IV), ~800 (PO) | Area under the curve reflects overall drug exposure |
| Bioavailability (%) | ~20 | ~15 | Oral bioavailability is a significant challenge for many PROTACs |
| Clearance (mL/min/kg) | Moderate to High | Low to Moderate | Clearance rate affects the dosing regimen |
| Volume of Distribution (L/kg) | High | Moderate | Indicates the extent of drug distribution in tissues |
Experimental Protocols
The evaluation of PROTAC pharmacokinetics involves a series of in vitro and in vivo assays to characterize their ADME properties.
In Vitro ADME Assays
These assays are crucial for early-stage assessment of a PROTAC's drug-like properties.
-
Metabolic Stability:
-
Objective: To assess the susceptibility of the PROTAC to metabolism by liver enzymes.
-
Method: The PROTAC is incubated with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human). The concentration of the parent compound is measured over time using LC-MS/MS to determine the rate of metabolism and predict in vivo clearance.
-
-
Plasma Stability:
-
Objective: To evaluate the stability of the PROTAC in plasma.
-
Method: The PROTAC is incubated in plasma from different species at 37°C. Samples are taken at various time points, and the concentration of the intact PROTAC is quantified by LC-MS/MS to assess its degradation.
-
-
Cell Permeability (Caco-2 Assay):
-
Objective: To predict intestinal absorption and identify potential for efflux by transporters.
-
Method: The PROTAC is applied to the apical side of a Caco-2 cell monolayer (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal barrier). The amount of PROTAC that transports to the basolateral side is measured over time. The reverse transport (basolateral to apical) is also assessed to determine the efflux ratio.
-
In Vivo Pharmacokinetic Studies
These studies are essential for understanding the behavior of the PROTAC in a living organism.
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, AUC, bioavailability, clearance, and volume of distribution.
-
Methodology:
-
Animal Model: Typically, studies are conducted in rodents (mice or rats).
-
Dosing: The PROTAC is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the PROTAC is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate the relevant parameters.
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for pharmacokinetic evaluation.
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-O-Ph-PEG1-NH2: A Guide for Laboratory Personnel
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of the research chemical (S,R,S)-AHPC-O-Ph-PEG1-NH2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Researchers and laboratory personnel engaged in drug development and other scientific research must be proficient in the safe handling and disposal of specialized chemical compounds. This guide outlines the recommended procedures for the disposal of this compound, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound (CAS No. 2361117-24-8) is not classified as a hazardous substance or mixture[1]. However, it is crucial to note that a related compound, (S,R,S)-AHPC monohydrochloride, is classified as hazardous, with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[2].
Given the potential hazards associated with the core AHPC structure, a cautious approach to handling and disposal is strongly recommended. All laboratory personnel should treat this compound with a high degree of care, employing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 1: Chemical and Safety Information for this compound and Related Compound
| Identifier | This compound | (S,R,S)-AHPC monohydrochloride |
| Synonyms | VH032-O-Ph-PEG1-NH2 | (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride, VH032 |
| CAS Number | 2361117-24-8[1] | 1448189-80-7[2] |
| Molecular Formula | C32H41N5O6S[1] | C22H30N4O3S · xHCl[3] |
| Molecular Weight | 623.76 g/mol [1] | 430.56 g/mol (free base)[3] |
| GHS Hazard Classification | Not a hazardous substance or mixture[1] | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound. This procedure is designed to minimize risk and ensure compliance with institutional and regulatory guidelines.
Experimental Protocol: Disposal of this compound
-
Decontamination of Working Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with the compound should be decontaminated.
-
Wipe down surfaces and equipment thoroughly with a suitable solvent, such as ethanol (B145695) or isopropanol, followed by a standard laboratory detergent.
-
-
Disposal of Contaminated Consumables:
-
All disposable items, including gloves, pipette tips, and empty vials, that are contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent leakage or release of dust.
-
-
Disposal of Unused or Waste Compound:
-
Solid Waste: Unused or waste solid this compound should be collected in a sealed container and labeled as chemical waste.
-
Solutions: Solutions containing this compound should not be disposed of down the drain. They should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container.
-
Avoid mixing with incompatible waste streams.
-
-
Waste Segregation and Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department with a copy of the Safety Data Sheet and a clear inventory of the waste.
-
Visualizing the Disposal Workflow
To facilitate a clear understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound.
This structured approach ensures that all personnel can safely manage the disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific guidelines for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
